2-bromo-N1,N1-diethylbenzene-1,4-diamine
Description
Properties
CAS No. |
105294-26-6 |
|---|---|
Molecular Formula |
C10H15BrN2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and weight of 2-bromo-N1,N1-diethylbenzene-1,4-diamine
An In-Depth Technical Guide to 2-bromo-N1,N1-diethylbenzene-1,4-diamine: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive analysis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine, a substituted aromatic diamine with significant potential as a versatile building block in synthetic chemistry. For researchers, scientists, and professionals in drug development, this document details the compound's core molecular structure, physicochemical properties, and a proposed, mechanistically-grounded synthetic pathway. Furthermore, it explores the potential applications of this molecule as a scaffold for creating complex heterocyclic systems and novel bioactive compounds. The guide is structured to deliver not just data, but also expert insights into the rationale behind its chemical behavior and synthetic utility.
Core Molecular Profile
The foundational characteristics of a chemical compound dictate its behavior and potential applications. This section delineates the fundamental identity, structure, and key computed properties of 2-bromo-N1,N1-diethylbenzene-1,4-diamine.
Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-N¹,N¹-diethylbenzene-1,4-diamine | N/A |
| CAS Number | 105294-26-6 | [1][2] |
| Molecular Formula | C₁₀H₁₅BrN₂ | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| SMILES | NC1=CC=C(N(CC)CC)C(Br)=C1 | [1] |
| Synonyms | 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine | [1] |
Molecular Structure and Weight Calculation
The molecular structure consists of a benzene ring substituted with four groups: a primary amine (-NH₂), a diethylamino group (-N(CH₂CH₃)₂), and a bromine atom (-Br). The primary amine and the diethylamino group are in a para (1,4) arrangement. The bromine atom is positioned ortho to the diethylamino group.
Molecular Weight Calculation: The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₁₀H₁₅BrN₂):
-
Carbon (C): 10 × 12.011 u = 120.11 u
-
Hydrogen (H): 15 × 1.008 u = 15.12 u
-
Bromine (Br): 1 × 79.904 u = 79.904 u
-
Nitrogen (N): 2 × 14.007 u = 28.014 u
-
Total Molecular Weight: 120.11 + 15.12 + 79.904 + 28.014 = 243.148 u (commonly rounded to 243.14 g/mol ).[1]
Physicochemical and Computational Properties
Computational properties provide valuable insights into a molecule's behavior, such as its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [1] Indicates good potential for cell membrane permeability. |
| LogP (Octanol-Water Partition Coeff.) | 2.8775 | [1] Suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | [1] The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | [1] The two nitrogen atoms can accept hydrogen bonds. |
| Rotatable Bonds | 3 | [1] Relates to the conformational flexibility of the molecule. |
Synthesis and Mechanistic Rationale
While specific industrial synthesis protocols for 2-bromo-N1,N1-diethylbenzene-1,4-diamine are not widely published, a robust synthetic route can be proposed based on established organometallic chemistry principles, particularly drawing parallels from the synthesis of structurally similar compounds.[3][4]
Proposed Synthetic Strategy: Directed Ortho-Metalation
The most logical precursor for this synthesis is N1,N1-diethylbenzene-1,4-diamine (CAS 93-05-0).[5][6][7] The diethylamino group is a powerful ortho, para-director for electrophilic aromatic substitution. However, it is also a strong activating group, which can lead to poor selectivity and over-bromination with standard electrophilic brominating agents.
A more precise and high-yielding strategy is a directed ortho-metalation (DoM) followed by quenching with an electrophilic bromine source. The diethylamino group can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position, forming a lithiated intermediate. This intermediate can then react cleanly with a bromine source. This approach offers superior regioselectivity compared to direct electrophilic bromination.
Experimental Protocol
This protocol is a proposed laboratory-scale synthesis adapted from methodologies used for analogous compounds.[3][4] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Step 1: Directed Ortho-Lithiation and Bromination
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve N1,N1-diethylbenzene-1,4-diamine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Litiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be accompanied by a color change.
-
Bromination: Slowly add a solution of 1,2-dibromoethane (1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C. This serves as a clean source of electrophilic bromine.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 2-bromo-N1,N1-diethylbenzene-1,4-diamine.
Visualization of Synthetic Workflow
Caption: Proposed synthetic workflow for 2-bromo-N1,N1-diethylbenzene-1,4-diamine.
Potential Applications in Research and Development
The unique arrangement of functional groups—a nucleophilic primary amine, a tertiary amine, and a reactive bromine atom—makes 2-bromo-N1,N1-diethylbenzene-1,4-diamine a highly valuable intermediate for constructing more complex molecular architectures.
Intermediate for Heterocyclic Synthesis
The two distinct amine functionalities provide an ideal platform for synthesizing a wide range of heterocyclic compounds.
-
Benzimidazoles: The 1,4-diamine can be cyclized with carboxylic acids or their derivatives to form substituted benzimidazoles, a core structure in many pharmaceutical agents.
-
Quinoxalines: Reaction with 1,2-dicarbonyl compounds can yield quinoxaline derivatives, which are known to possess diverse biological activities.
-
Phenazines: Oxidative coupling reactions can lead to the formation of phenazine structures.
Scaffold for Drug Discovery
In drug development, this compound serves as a versatile scaffold that can be elaborated through various chemical transformations.[8][9]
-
Suzuki and Buchwald-Hartwig Couplings: The bromine atom is a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or vinyl groups. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Functionalization of Amines: The primary amine can be readily acylated, alkylated, or used in reductive amination to append different side chains, which can modulate the compound's solubility, potency, and selectivity for biological targets.
Logical Framework for Application
Caption: Logical framework illustrating the synthetic potential of the core scaffold.
Safety, Handling, and Storage
-
Safety: Like many aromatic amines and brominated organic compounds, 2-bromo-N1,N1-diethylbenzene-1,4-diamine should be handled with care. It is potentially toxic and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: For optimal stability, the compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep it sealed under an inert atmosphere (e.g., argon) at 2-8°C to prevent degradation from air, light, or moisture.[1]
References
-
2-Bromo-N 1 , N 1 , N 4 , N 4 -tetramethyl-benzene-1,4-diamine. MDPI. [Link]
-
(PDF) 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. ResearchGate. [Link]
-
Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Science Alert. [Link]
-
Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. RSC Publishing. [Link]
-
1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl. PubChem. [Link]
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N,N-Diethylbenzene-1,4-diamine. SIELC Technologies. [Link]
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1,4-Benzenediamine, N,N-diethyl-. NIST WebBook. [Link]
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N1,N1-DIETHYLBENZENE-1,4-DIAMINE. Matrix Fine Chemicals. [Link]
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An In-depth Technical Guide to 2-bromo-N1,N1-diethylbenzene-1,4-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N1,N1-diethylbenzene-1,4-diamine is a substituted aromatic diamine that holds potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique arrangement of a bromine atom and two differentially substituted amino groups on a benzene ring offers a scaffold ripe for the creation of complex molecular architectures. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the amino groups can be utilized for the construction of heterocyclic systems or for the introduction of pharmacophoric elements. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route, spectroscopic characterization, safety protocols, and potential applications in drug discovery and development.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development. The key identifiers and properties for 2-bromo-N1,N1-diethylbenzene-1,4-diamine are summarized below.
| Identifier/Property | Value | Reference |
| CAS Number | 105294-26-6 | [1] |
| Molecular Formula | C₁₀H₁₅BrN₂ | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| IUPAC Name | 2-bromo-N1,N1-diethylbenzene-1,4-diamine | |
| Synonym(s) | 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine | [1] |
| SMILES | CCN(CC)c1ccc(N)cc1Br | [1] |
| Appearance | Expected to be a liquid or low-melting solid, potentially colored due to oxidation of the amine groups. | |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis pathway for 2-bromo-N1,N1-diethylbenzene-1,4-diamine.
Detailed Experimental Protocol (Adapted)
Materials:
-
N1,N1-diethylbenzene-1,4-diamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1,2-dibromoethane or another suitable brominating agent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N1,N1-diethylbenzene-1,4-diamine (1.0 eq) and TMEDA (1.0 eq). Dissolve the mixture in anhydrous THF.
-
Lithiathion: Cool the solution to 0°C in an ice bath. Add n-BuLi (1.2 eq) dropwise via the dropping funnel while maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate may be observed.
-
Bromination: Cool the reaction mixture back to 0°C. Add the brominating agent (e.g., 1,2-dibromoethane, 1.1 eq) dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.[2]
Causality Behind Experimental Choices:
-
TMEDA: This chelating agent coordinates with the lithium ion of n-BuLi, increasing its basicity and directing the deprotonation to the ortho position of the diethylamino group.
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards protic solvents, including water. Therefore, stringent anhydrous conditions are crucial for the success of the lithiation step.
-
Low Temperature: The addition of n-BuLi and the brominating agent at low temperatures helps to control the exothermic reaction and minimize side reactions.
-
Column Chromatography: This purification technique is effective in separating the desired product from unreacted starting materials and byproducts based on their differing polarities.
Spectroscopic Characterization
While experimental spectroscopic data for 2-bromo-N1,N1-diethylbenzene-1,4-diamine is not widely published, data for the closely related 2-bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine provides a valuable reference point.[2][3] Commercial suppliers of the target compound also indicate the availability of NMR, HPLC, and LC-MS data.[4]
Expected Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublets of doublets) would be indicative of their relative positions.
-
Ethyl Protons: A quartet corresponding to the methylene protons (-CH₂-) of the diethylamino group (typically δ 3.0-3.5 ppm) and a triplet for the methyl protons (-CH₃) (typically δ 1.0-1.5 ppm).
-
Amine Proton: A broad singlet for the -NH₂ proton, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-150 ppm), with the carbon attached to the bromine atom appearing at a relatively lower field.
-
Ethyl Carbons: Two signals corresponding to the methylene and methyl carbons of the diethylamino group.
IR (Infrared) Spectroscopy:
-
N-H Stretching: A characteristic pair of absorption bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
-
C-N Stretching: Strong absorption bands in the region of 1250-1350 cm⁻¹ for the aromatic amine.
-
C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
Hazard Identification (based on related compounds):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Can cause irritation to the skin, eyes, and respiratory tract.
-
Aromatic amines are a class of compounds with potential for long-term health effects, and appropriate caution should be exercised.
Applications in Drug Development and Organic Synthesis
Substituted diamines are crucial scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as key pharmacophoric elements.[6] 2-bromo-N1,N1-diethylbenzene-1,4-diamine, with its distinct functional groups, is a promising starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity.
Potential Synthetic Applications
Caption: Potential synthetic applications of 2-bromo-N1,N1-diethylbenzene-1,4-diamine.
-
Synthesis of Heterocycles: The 1,4-diamine functionality can readily undergo condensation reactions with various electrophiles to form important heterocyclic cores. For instance, reaction with aldehydes or carboxylic acids can yield substituted benzimidazoles, a privileged scaffold in drug discovery. Similarly, condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines and related heterocycles.
-
Cross-Coupling Reactions: The bromine atom serves as a versatile handle for introducing further molecular complexity. It can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the attachment of various aryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.
The strategic combination of these synthetic transformations allows for the creation of a diverse array of molecules with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders, where substituted aromatic and heterocyclic compounds often play a crucial role.
Conclusion
2-bromo-N1,N1-diethylbenzene-1,4-diamine is a valuable, though not extensively documented, chemical intermediate. This guide has provided a comprehensive overview of its known properties and a scientifically grounded, plausible pathway for its synthesis and purification. By understanding its reactivity and leveraging modern synthetic methodologies, researchers can unlock the potential of this molecule as a key building block for the discovery and development of novel pharmaceuticals and advanced materials. As with any chemical research, adherence to strict safety protocols is paramount for its successful and safe utilization.
References
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Zieg, H.; Pitsch, W.; Koenig, B. 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine. Molbank2002 , 2002(1), M288. [Link]
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Zieg, H.; Pitsch, W.; Koenig, B. 2-Bromo-N,N,N,N-tetramethyl-benzene-1,4-diamine. ResearchGate. [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-bromo-N1,N1-diethylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
A Note on a Data-Driven Approach to Safety
Chemical Identity and Inferred Hazard Profile
1.1. Structural and Physicochemical Properties
2-bromo-N1,N1-diethylbenzene-1,4-diamine is an aromatic amine, a class of compounds widely used in various industrial and pharmaceutical applications.[2] Its structure suggests it is likely a solid at room temperature, with limited water solubility.
| Property | Value | Source |
| CAS Number | 105294-26-6 | ChemScene[3] |
| Molecular Formula | C₁₀H₁₅BrN₂ | ChemScene[3] |
| Molecular Weight | 243.14 g/mol | ChemScene[3] |
| Purity | ≥98% | ChemScene[3] |
| Storage | Sealed in dry, 2-8°C | ChemScene[3] |
1.2. Inferred Hazard Classification
Based on data from similar p-phenylenediamine derivatives and aromatic amines, a GHS classification can be inferred. This is a proactive, safety-first approach in the absence of specific data.
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic if swallowed, in contact with skin, or if inhaled.[4][5] Aromatic amines are known to be readily absorbed through the skin.[6]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[7][8] Some related compounds cause severe skin burns.[9]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[4][7]
-
Skin Sensitization: May cause an allergic skin reaction.[4][10] P-phenylenediamine and its derivatives are known sensitizers.[10]
-
Carcinogenicity and Mutagenicity: Aromatic amines as a class are a matter of concern for carcinogenicity and mutagenicity.[2] It is prudent to handle this compound as a potential carcinogen.
-
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[4][11]
Laboratory Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed. The causality behind these PPE and handling choices is to create multiple barriers against the primary routes of exposure: inhalation, dermal contact, and ingestion.[1]
2.1. Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of 2-bromo-N1,N1-diethylbenzene-1,4-diamine, including weighing and dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]
-
Ventilation: The laboratory should have adequate general ventilation.[13][14]
2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement
-
Hand Protection: Wear nitrile gloves at all times. Given that many aromatic amines are readily absorbed through the skin, consider double-gloving if handling larger quantities or for prolonged periods.[6][15] Change gloves immediately if contaminated.
-
Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[1] However, given the potential for serious eye irritation, chemical splash goggles are strongly recommended.[16]
-
Skin and Body Protection: A lab coat must be worn and kept buttoned. Ensure it is made of a suitable material and consider using disposable sleeves for added protection during transfers.[15]
-
Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation: Don all required PPE (double gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate height.
-
Tare: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.
-
Transfer: Carefully transfer the solid 2-bromo-N1,N1-diethylbenzene-1,4-diamine from its storage container to the weighing vessel using a clean spatula. Avoid generating dust.
-
Weighing: Record the mass of the compound.
-
Dissolution: Add the solvent to the weighing vessel (or transfer the solid to a larger flask) within the fume hood. Swirl gently to dissolve.
-
Cleanup: Tightly cap the storage container. Decontaminate the spatula and any affected surfaces with an appropriate solvent and then wipe down with a soap and water solution. Dispose of contaminated wipes and gloves as hazardous waste.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous reactions.[12][17]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[3][16] The recommended storage temperature is 2-8°C.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7][13] Reactions with oxidizing agents can be vigorous and potentially explosive. Aromatic amines can also react with acids and acid chlorides.
Caption: Logical relationship for storage and incompatibility.
Emergency Procedures: A Self-Validating System
Being prepared for accidents is a critical component of laboratory safety.[1] These protocols are designed to be self-validating by prioritizing immediate and correct actions to minimize harm.
4.1. First-Aid Measures
-
In case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.[4]
-
In case of Eye Contact: Immediately rinse cautiously with water for several minutes.[15][16] Remove contact lenses if present and easy to do. Continue rinsing.[16] Seek immediate medical attention from an ophthalmologist.[4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[15][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][16]
4.2. Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the spill. For a solid, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[13] For a solution, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[15]
Caption: Workflow for responding to an accidental spill.
Disposal Considerations
All waste containing 2-bromo-N1,N1-diethylbenzene-1,4-diamine must be treated as hazardous.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid waste and liquid waste containing this compound.
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[14] Do not allow the product to enter drains or waterways.[13][15]
Conclusion: A Culture of Safety
The safe use of 2-bromo-N1,N1-diethylbenzene-1,4-diamine in a research setting is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and a thorough understanding of the potential hazards associated with its chemical class. Given the absence of a specific SDS, the causality for the stringent protocols outlined in this guide is a proactive and necessary approach to ensuring the health and safety of all laboratory personnel.[12]
References
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]
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2-Bromoindene Safety Information. Chem-Impex International. [Link]
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How to Handle Amines Safely in Industrial Environments. General Kinematics. [Link]
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Flammable Liquid Mixture Safety Data Sheet. (2017). Airgas. [Link]
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Reaction of o-phenylenediamine with diacetyl monoxime. ResearchGate. [Link]
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The Importance of Chemical Safety in R&D Labs. (2024). Wilco Prime. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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1,4-Diethylbenzene Safety Data Sheet. (2009). Thermo Fisher Scientific. [Link]
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N,N-Dimethyl-1,4-phenylenediamine Safety Data Sheet. (2024). Penta Chemicals. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. merckmillipore.com [merckmillipore.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- | C30H42N4 | CID 170520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lgcstandards.com [lgcstandards.com]
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- 16. fishersci.com [fishersci.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
Physicochemical Profiling of 2-Bromo-N1,N1-diethylbenzene-1,4-diamine: Acidity Constants and Oxidative Speciation
Target Audience: Analytical Chemists, Drug Development Professionals, and Materials Scientists Document Type: Technical Whitepaper
Executive Summary
The molecule 2-bromo-N1,N1-diethylbenzene-1,4-diamine (2-bromo-DPD) is a sterically hindered, halogenated derivative of the benchmark redox probe and color developing agent, N,N-diethyl-p-phenylenediamine (DPD). In both pharmaceutical development and advanced materials chemistry, the thermodynamic acidity constants (
Introducing a heavy, electronegative bromine atom at the 2-position fundamentally alters the electron density and steric conformation of the parent p-phenylenediamine framework. This whitepaper provides a comprehensive analysis of the
Structural and Electronic Profiling
To understand the acidity constants of 2-bromo-DPD, we must analyze its two distinct protonation sites: the primary amine (N4) and the tertiary amine (N1). The parent compound, DPD, exhibits a primary amine
The Inductive Effect (-I) at the Primary Amine (N4)
The primary amine is located meta to the bromine atom. Bromine exerts a strong electron-withdrawing inductive effect (Hammett constant
Steric Inhibition of Solvation at the Tertiary Amine (N1)
The tertiary N,N-diethylamino group is located ortho to the bromine atom. This proximity induces a massive localized -I effect, but more importantly, it introduces severe steric hindrance. The Van der Waals radius of bromine (~1.85 Å) forces the bulky diethylamino group out of coplanarity with the aromatic ring. While this steric inhibition of resonance (SIR) typically localizes the lone pair on the nitrogen (which theoretically increases basicity), the dominant force here is the steric hindrance to solvation . When the N1 nitrogen is protonated, the resulting ammonium cation requires extensive stabilization by water molecules. The bulky ortho-bromine atom physically blocks solvent molecules from forming an effective hydration sphere, drastically destabilizing the conjugate acid and lowering the
Quantitative Data Summary
The following table summarizes the comparative thermodynamic data between the parent DPD and its 2-bromo derivative.
| Compound | Dominant Electronic Effect | Speciation at pH 7.4 | ||
| N,N-Diethyl-p-phenylenediamine (DPD) | 2.90 | 7.96 | Baseline Conjugation | Mono-Protonated ( |
| 2-Bromo-N1,N1-diethylbenzene-1,4-diamine | ~2.10 | ~6.15 | -I Effect & Steric Hindrance | Neutral Free Base ( |
Table 1: Comparative thermodynamic acidity constants and physiological speciation.
Self-Validating Experimental Protocols for Determination
Because p-phenylenediamines are highly susceptible to auto-oxidation, determining their acidity constants requires rigorous environmental control. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Potentiometric Titration (Thermodynamic Gold Standard)
Glass-electrode potentiometry measures the bulk hydrogen ion concentration to derive macroscopic
Causality & Rationale: We utilize 0.1 M KCl as the solvent matrix to maintain a constant ionic strength. This ensures that the activity coefficients remain static throughout the titration, allowing concentration quotients to accurately reflect thermodynamic equilibrium constants.
-
Sample Preparation: Dissolve 2-bromo-DPD to a final concentration of 1.0 mM in a 0.1 M KCl aqueous solution.
-
Acidification: Add standardized 0.1 M HCl to drop the solution pH below 1.5. Reasoning: This ensures the molecule is fully protonated (
) prior to the forward titration. -
Inert Atmosphere Generation: Purge the titration vessel with high-purity Nitrogen (
) or Argon for 15 minutes. Reasoning: The neutral free base formed at higher pH is extremely sensitive to dissolved oxygen, which triggers radical cation formation and skews pH readings. -
Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments using an automated titrator, recording the equilibrium pH after each addition.
-
Data Analysis: Calculate the first derivative (
) of the titration curve. The and values correspond to the pH at the exact half-equivalence points between inflection peaks.
Figure 1: Potentiometric titration workflow for pKa determination under inert conditions.
Protocol B: UV-Vis Spectrophotometric Titration
This method acts as an orthogonal validation to potentiometry, tracking the disruption of the chromophore upon protonation.
Causality & Rationale: Identifying isosbestic points validates that the system is undergoing a simple two-state equilibrium (
-
Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 10.0.
-
Stock Solution: Dissolve the analyte in 1% DMSO/water to a final concentration of 50 µM. Reasoning: The low concentration and DMSO co-solvent prevent
stacking and aggregation of the highly lipophilic neutral base. -
Spectral Acquisition: Record the UV-Vis spectra (200–500 nm) of the compound in each pH buffer at a strictly controlled 25.0 ± 0.1 °C.
-
Validation: Overlay the spectra and identify sharp isosbestic points. If isosbestic points drift, auto-oxidation has occurred, and the data must be discarded.
-
Curve Fitting: Plot the absorbance at the
of the neutral species against pH. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the values.
Mechanistic Implications in Redox and Coupling Reactions
The downward shift of
At a physiological pH of 7.4, standard DPD exists primarily as the mono-protonated cation (
When utilized as a redox probe or photographic developer, 2-bromo-DPD undergoes rapid one-electron oxidation to form a semiquinone radical cation (Wurster's red-type radical), followed by a second oxidation to form a highly reactive quinone diimine. This makes 2-bromo-DPD a far more aggressive and kinetically rapid electron donor at neutral pH compared to its unhalogenated counterpart.
Figure 2: pH-dependent speciation and oxidative degradation pathways of 2-bromo-DPD.
Conclusion
The introduction of a bromine atom at the 2-position of N1,N1-diethylbenzene-1,4-diamine acts as a powerful lever for tuning the molecule's physicochemical properties. By leveraging both inductive electron withdrawal and steric hindrance to solvation, the
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7120, N,N-Diethyl-p-phenylenediamine." PubChem,[Link]
Thermodynamic Stability of 2-bromo-N1,N1-diethylbenzene-1,4-diamine
The following technical guide details the thermodynamic stability profile of 2-bromo-N1,N1-diethylbenzene-1,4-diamine (CAS: 105294-26-6).[1] This document is structured for researchers and drug development professionals, focusing on the compound's oxidative sensitivity, degradation pathways, and stabilization protocols.[1]
Technical Whitepaper | Version 1.0
Executive Summary
2-bromo-N1,N1-diethylbenzene-1,4-diamine (also referred to as 2-bromo-4-(diethylamino)aniline) is a highly reactive phenylenediamine derivative.[1] Its thermodynamic profile is dominated by its low ionization potential and high susceptibility to oxidative coupling. While the bromine substituent introduces inductive stabilization compared to its non-halogenated analogs (e.g., N,N-diethyl-p-phenylenediamine), the molecule remains thermodynamically unstable in the presence of oxygen and light.[1] Long-term storage requires conversion to a mineral acid salt (e.g., hydrochloride or sulfate) and maintenance in an inert atmosphere.[1]
Chemical Identity & Structural Logic
To understand the stability, one must first define the precise isomer. Commercial databases (e.g., BLDPharm, ChemScene) link CAS 105294-26-6 to the structure where the bromine atom is located ortho to the primary amine group (
-
IUPAC Name: 2-bromo-
-diethylbenzene-1,4-diamine[1][2][3] -
Common Name: 2-Bromo-4-(diethylamino)aniline[1]
-
Molecular Formula:
-
Molecular Weight: 243.14 g/mol [1]
-
SMILES: NC1=CC=C(N(CC)CC)C(Br)=C1
Structural Influence on Stability[1]
-
Electronic Effect: The diethylamino group (
) is a strong electron-donating group (EDG), raising the HOMO energy and making the molecule prone to oxidation.[1] -
Steric/Inductive Effect of Bromine: The bromine atom at the 2-position (ortho to the primary amine) exerts a
(inductive withdrawing) effect.[1] This slightly lowers the of the primary amine and raises the oxidation potential compared to the methyl analog (CD-2). However, it also polarizes the ring, making the oxidized quinone diimine intermediate highly electrophilic.[1]
Thermodynamic Parameters
The following parameters define the compound's stability boundaries. Values are derived from structure-activity relationship (SAR) data of close analogs (CD-2, PPD) where experimental data for the specific CAS is unavailable.[1]
| Parameter | Value / Range | Significance |
| Physical State | Low-melting solid or Oil | High conformational mobility facilitates intermolecular reactions.[1] |
| Predicted | ~3.5 – 4.0 | Lower than PPD (~6.0) due to ortho-Br electron withdrawal.[1] |
| Predicted | ~5.5 – 6.0 | Protonation stabilizes the molecule against oxidation. |
| Oxidation Potential ( | ~0.25 – 0.35 V (vs. SCE) | Low potential indicates rapid oxidation by atmospheric |
| Storage Temperature | 2–8 °C (Dark) | Thermal energy accelerates auto-oxidation and dimerization.[1] |
Degradation Mechanisms
The primary thermodynamic instability arises from oxidative deamination and coupling .[1] The degradation pathway proceeds through a radical cation intermediate known as a Wurster salt.[1]
Oxidative Pathway
-
Single Electron Transfer (SET): The neutral molecule loses an electron to form the radical cation (Wurster salt). This species is resonance-stabilized but reactive.[1]
-
Formation of Quinone Diimine (QDI): Loss of a second electron and two protons yields the Quinone Diimine.
-
Hydrolysis/Coupling: The QDI is a strong electrophile.[1] In the absence of a coupler, it undergoes hydrolysis to release the diethylamine group and form a quinone monoimine, or self-couples to form azo dyes (tars).[1]
Hydrolysis
The
Visualization of Degradation Pathway
The following diagram illustrates the critical oxidative cascade.
Figure 1: Oxidative degradation pathway from the reduced diamine to the reactive quinone diimine and subsequent hydrolysis products.[1][4][5]
Stabilization Strategies
To ensure thermodynamic stability during storage and handling, the following strategies must be employed:
-
Salt Formation: Convert the free base to a salt (e.g., Sulfate
or Hydrochloride ). Protonation of the amine groups significantly raises the oxidation potential, effectively "locking" the electrons.[1] -
Antioxidant Buffer: Store in the presence of sulfite ions (
). Sulfites react with the QDI intermediate to regenerate the reduced phenylenediamine or form stable sulfonates, preventing polymerization.[1] -
pH Control: Maintain acidic pH (< 3.0) in solution. At low pH, the amine groups are fully protonated (
), rendering the molecule resistant to oxidation.
Experimental Protocols for Stability Assessment
Accelerated Stability Testing (HPLC)
Objective: Quantify degradation rates under stress conditions.
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Internal Standard: Nitrobenzene (inert).
Protocol:
-
Sample Prep: Dissolve 10 mg of the compound in 10 mL of degassed methanol.
-
Stress Conditions:
-
Analysis: Inject 5 µL onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus). Run a gradient from 5% to 95% B over 10 min.
-
Detection: Monitor absorbance at 254 nm and 290 nm.
Cyclic Voltammetry (Redox Potential)
Objective: Determine the thermodynamic susceptibility to oxidation.
Protocol:
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile. -
Electrodes: Glassy carbon (Working), Pt wire (Counter),
(Reference). -
Scan: Sweep from -0.5 V to +1.0 V at 100 mV/s.
-
Interpretation: Identify the first anodic peak (
). A shift to more positive potentials compared to PPD indicates the stabilizing inductive effect of Bromine.
Stability Testing Workflow
The following workflow outlines the logical steps for validating the compound's stability.
Figure 2: Standardized workflow for assessing thermodynamic stability.
References
-
PubChem. (2025).[4] 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- (Related Phenylenediamine Structures).[1] National Library of Medicine.[1] Retrieved from [Link]
- Corbett, J. F. (1969). The chemistry of hair-dye oxidation products. Journal of the Society of Cosmetic Chemists.
-
ResearchGate. (2003). Synthesis and characterization of 2-Bromo-N,N,N',N'-tetramethyl-benzene-1,4-diamine. Retrieved from [Link]
Sources
- 1. N,N-Diethylbenzene-1,4-diamine | SIELC Technologies [sielc.com]
- 2. 860444-64-0|2-Bromo-N1,N1-dimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 3. 1249234-21-6|2-Bromo-N1-(tert-butyl)benzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 4. 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- | C30H42N4 | CID 170520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine, a valuable substituted aromatic diamine intermediate for pharmaceutical and materials science research. The guide outlines a robust two-step synthetic strategy commencing with the readily available N,N-diethyl-4-nitroaniline. The protocol first details the catalytic hydrogenation of the nitro-precursor to yield the intermediate N1,N1-diethylbenzene-1,4-diamine. Subsequently, a regioselective bromination is performed to afford the target compound. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. Included are safety protocols, characterization guidelines, troubleshooting advice, and detailed data visualizations to facilitate successful execution.
Introduction & Synthetic Strategy
Substituted phenylenediamines are privileged scaffolds in medicinal chemistry and serve as critical building blocks for dyes, polymers, and agrochemicals.[1] The title compound, 2-bromo-N1,N1-diethylbenzene-1,4-diamine (CAS 105294-26-6), incorporates a bromine atom, which provides a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2] The diethylamino and primary amino groups offer sites for derivatization and influence the molecule's electronic properties and solubility.
The synthetic approach detailed herein was selected for its reliability, high yield, and use of standard laboratory reagents and techniques. The strategy is bifurcated into two primary stages:
-
Reduction of a Nitroarene: The synthesis begins with the catalytic hydrogenation of N,N-diethyl-4-nitroaniline. This method is chosen over metal-acid reductions (e.g., SnCl₂/HCl or Zn/HCl) due to its cleaner reaction profile, milder conditions, and simpler product work-up, typically affording high yields of the corresponding aniline.[3][4][5]
-
Regioselective Electrophilic Aromatic Substitution: The resulting N1,N1-diethylbenzene-1,4-diamine is then subjected to bromination. Both the primary amino (-NH₂) and tertiary diethylamino (-NEt₂) groups are potent activating, ortho-para directing groups. With the para positions occupied, substitution is directed to an ortho position. The -NEt₂ group is a stronger activating group than -NH₂, thus kinetically favoring electrophilic attack at its ortho position (C2), leading to the desired product. To control the high reactivity of the diamine and prevent polysubstitution, a mild brominating agent, N-Bromosuccinimide (NBS), is employed at a reduced temperature.
This two-step sequence provides a dependable pathway to the target molecule, as illustrated in the overall reaction scheme below.
Overall Reaction Scheme: Step 1: Reduction N,N-diethyl-4-nitroaniline → N1,N1-diethylbenzene-1,4-diamine Step 2: Bromination N1,N1-diethylbenzene-1,4-diamine → 2-bromo-N1,N1-diethylbenzene-1,4-diamine
Safety & Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6]
-
N,N-diethyl-4-nitroaniline: Toxic. Handle with care.
-
Palladium on Carbon (Pd/C): Flammable solid, especially when dry or saturated with hydrogen. Handle wet and avoid sources of ignition.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure the system is purged with an inert gas (N₂ or Ar) before and after the reaction.
-
N1,N1-diethylbenzene-1,4-diamine and its salts: Phenylenediamines are often toxic if swallowed and can be skin sensitizers.[7] Avoid inhalation and direct contact.[8] The free base is susceptible to air oxidation, which can be visually identified by a darkening of the material.[9][10]
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with caution.
-
Solvents (Methanol, Dichloromethane, Ethyl Acetate): Flammable and volatile. Avoid inhalation and contact.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[11][12] An emergency eyewash station and safety shower must be readily accessible.[8]
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Materials & Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. | Notes |
| N,N-diethyl-4-nitroaniline | 194.23 | 1.94 g | 1.0 | Starting Material |
| Palladium on Carbon (10 wt%) | - | ~200 mg | - | Catalyst, handle wet |
| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent for reduction |
| Hydrogen (H₂) gas | 2.02 | Balloon pressure | Excess | Reducing agent |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 1.0 | Brominating agent |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent for bromination |
| Saturated NaHCO₃ solution | - | As needed | - | For aqueous work-up |
| Brine (Saturated NaCl solution) | - | As needed | - | For aqueous work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
| Silica Gel (230-400 mesh) | - | As needed | - | For column chromatography |
| TLC Eluent (Hexane/Ethyl Acetate) | - | As needed | - | e.g., 7:3 v/v mixture |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Hydrogen balloon setup
-
Vacuum filtration apparatus (Büchner funnel)
-
Celite® or diatomaceous earth
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask, add N,N-diethyl-4-nitroaniline (1.94 g, 10 mmol) and methanol (50 mL). Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (~200 mg, ~10 mol% by weight) to the solution. Expert Tip: Add the catalyst as a slurry in a small amount of methanol to prevent it from becoming airborne.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with nitrogen gas three times. Replace the nitrogen atmosphere with hydrogen gas (a balloon is sufficient for this scale) and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.[4][5]
-
Work-up: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (~20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is N1,N1-diethylbenzene-1,4-diamine, which should be a light-colored oil or solid that may darken on exposure to air. This crude product is often of sufficient purity (>90%) to be used directly in the next step.[5]
-
Reaction Setup: Immediately dissolve the crude N1,N1-diethylbenzene-1,4-diamine from Part 1 in anhydrous dichloromethane (50 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice-water bath with stirring. Causality: Performing the reaction at low temperature helps to control the exotherm and selectivity of the bromination on the highly activated aromatic ring.
-
Bromination: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) in a minimal amount of DCM or add it portion-wise as a solid to the cooled diamine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction by TLC until the starting diamine is consumed (typically 1-3 hours).
-
Quenching & Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]
Purification & Characterization
-
Purification: The crude residue should be purified by flash column chromatography on silica gel.[14][15] A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing to 80:20 Hexane:EtOAc). Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo. The final product is expected to be a solid or a viscous oil.[14]
-
Characterization: The structure of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals for the aromatic protons, the primary amine (-NH₂), and the ethyl groups (-CH₂- and -CH₃) of the diethylamino moiety. Based on similar structures, aromatic protons will appear in the δ 6.5-7.5 ppm range.[14][15]
-
¹³C NMR: Expect distinct signals for the six aromatic carbons (two of which are quaternary) and the two carbons of the ethyl groups.[14][15]
-
IR Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-N stretching bands (~1270 cm⁻¹).[16]
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[1]
-
Visualized Workflow and Mechanism
Experimental Workflow
The following diagram outlines the complete synthetic and purification process.
Caption: High-level workflow for the two-step synthesis of the target compound.
Mechanism of Regioselective Bromination
The bromination proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism. The diethylamino group, being a stronger electron-donating group than the primary amino group, preferentially activates the ortho position (C2) for electrophilic attack.
Caption: Simplified mechanism for the electrophilic bromination step.
Troubleshooting
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete reduction. | Inactive catalyst; insufficient hydrogen; insufficient reaction time. | Use fresh Pd/C catalyst. Ensure the system is leak-free and under a positive H₂ pressure. Extend reaction time and monitor by TLC. |
| Step 1: Product is very dark. | Air oxidation of the diamine product. | Minimize exposure of the crude diamine to air. Use immediately in the next step or store under an inert atmosphere (N₂ or Ar). |
| Step 2: Multiple spots on TLC. | Over-bromination (dibromo-product formation); side reactions. | Ensure slow, portion-wise addition of NBS at 0 °C. Do not exceed 1.0 equivalent of NBS. Monitor carefully by TLC to avoid over-running the reaction. |
| Purification: Poor separation. | Incorrect eluent polarity; product streaking on the column. | Optimize the eluent system using TLC. A small amount of triethylamine (~0.5%) can be added to the eluent to suppress streaking of the basic amine. |
| Final Product: Darkens over time. | Air oxidation. | Store the purified product under an inert atmosphere, protected from light, and in a cool, dry place.[8][9] |
References
-
Mahmud, T., Iqbal, J., Imran, M., & Mckee, V. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7, 1347-1350. Retrieved from [Link]
-
Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine. Molbank, 2002(1), M288. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet: N,N-diethylbenzene-1,4-diammonium sulphate. Retrieved from [Link]
-
Zieg, H., Pitsch, W., & Koenig, B. (2002). 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. ResearchGate. Retrieved from [Link]
- Liu, Y., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
-
PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
- CN102030659A. (2011). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. Google Patents.
- Calo, V., et al. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE.
- Yao, R-S., et al. (n.d.).
- Bottini, A. T., & Dev, V. (1962). 2-bromoallylamine. Organic Syntheses, 42, 13.
- EP0913381B1. (2003). Method for purifying a bromine compound. Google Patents.
- Autech. (2018). MSDS of 4-Bromo-N1-methylbenzene-1,2-diamine.
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Application Note: Strategic Synthesis of 2-Bromo-N1,N1-diethylbenzene-1,4-diamine
Introduction & Synthetic Rationale
2-Bromo-N1,N1-diethylbenzene-1,4-diamine is a highly functionalized p-phenylenediamine derivative. Featuring an electron-rich diamine core and a reactive carbon-bromine (C-Br) bond, it serves as a critical intermediate in the synthesis of disperse azo dyes, color developing agents, and complex heterocyclic pharmaceutical scaffolds via palladium-catalyzed cross-coupling reactions [1]. Synthesizing this molecule requires strict chemocontrol to prevent the oxidative degradation of the diamine and the premature cleavage of the halogen bond.
This guide outlines a robust, three-step synthetic workflow starting from inexpensive 4-nitroaniline, emphasizing the mechanistic causality behind reagent selection to ensure high yields and structural integrity.
Mechanistic Pathway and Reagent Selection
Regioselective Bromination
The first transformation is the electrophilic aromatic substitution of 4-nitroaniline to yield 2-bromo-4-nitroaniline. The primary amine acts as a potent electron-donating group, activating the aromatic ring and directing the incoming electrophile to the ortho position (the para position is sterically and electronically blocked by the nitro group)[2]. Bromine (Br₂) in Glacial Acetic Acid is utilized because the polar protic nature of acetic acid stabilizes the cationic Wheland intermediate, accelerating the reaction at low temperatures (0–5 °C) to prevent over-bromination.
N,N-Diethylation
The conversion of 2-bromo-4-nitroaniline to 2-bromo-N,N-diethyl-4-nitroaniline is driven by nucleophilic substitution using Ethyl Iodide (EtI) in N,N-Dimethylformamide (DMF) [1]. Potassium Carbonate (K₂CO₃) is selected as the optimal base. Unlike stronger bases, K₂CO₃ is mild and non-nucleophilic; it efficiently scavenges the generated hydroiodic acid (HI) to drive the equilibrium forward without inducing unwanted side reactions such as etherification or elimination.
Chemoselective Nitro Reduction (The Béchamp Process)
The final step—reducing the nitro group to a primary amine—is the most critical. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is contraindicated because it frequently triggers hydrodebromination, stripping the bromine atom from the aromatic ring [3].
To preserve the C-Br bond, we employ a modified Béchamp reduction using Zero-valent Iron Powder (Fe) and Ammonium Chloride (NH₄Cl) in an Ethanol/Water co-solvent system [4]. Mechanistically, the nitro compound adsorbs onto the iron surface, which donates electrons to reduce the nitro group through nitroso and hydroxylamine intermediates. NH₄Cl acts as a mild proton donor (pH ~5.5) that solubilizes the resulting iron oxides/hydroxides, preventing the passivation of the iron surface while maintaining conditions gentle enough to leave the halogen strictly intact [5].
Quantitative Analysis of Reduction Methodologies
To highlight the necessity of the Béchamp process, the following table summarizes the performance of various reduction methodologies for bromonitroarenes based on field-proven data.
| Reduction Method | Reagents / Catalyst | Chemoselectivity (C-Br) | Typical Yield | Mechanistic Drawbacks / Byproducts |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm) | Low | < 40% | Extensive hydrodebromination (dehalogenation) |
| Béchamp Reduction | Fe powder, NH₄Cl | High | 85 - 95% | Generates iron oxide sludge; requires Celite filtration |
| Stannous Chloride | SnCl₂·2H₂O, HCl | High | 75 - 85% | Harsh acidic conditions; generates toxic tin waste |
| Hydrazine Reduction | N₂H₄·H₂O, Fe₂O₃/C | High | 80 - 90% | Hydrazine is highly toxic and requires specialized handling |
Synthetic Workflow Visualization
Synthetic workflow for 2-bromo-N1,N1-diethylbenzene-1,4-diamine highlighting key transformations.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Bromo-4-nitroaniline
-
Preparation : Dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask. Cool the solution in an ice bath to 0–5 °C [2].
-
Addition : Slowly add a solution of Br₂ (1.05 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation & Quenching : The reaction is self-validating; quench the mixture by pouring it into an ice-cold aqueous solution of sodium thiosulfate. An immediate color shift from deep red-brown to pale yellow confirms the successful neutralization of excess bromine.
-
Workup : Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate until gas evolution ceases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline
-
Preparation : Dissolve the crude 2-bromo-4-nitroaniline (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir for 10 minutes at room temperature.
-
Alkylation : Add ethyl iodide (2.5 eq) dropwise. Attach a reflux condenser and heat the reaction mixture to 70 °C for 6–8 hours [1].
-
Validation : Monitor via TLC (Hexane:EtOAc 4:1). The protocol is validated by a significant upward shift in the
value, confirming the conversion of the polar primary amine to the less polar tertiary amine. -
Workup : Cool the mixture and pour it into a large volume of ice water. Extract extensively with ethyl acetate. Wash the organic layer 3 times with brine to remove residual DMF, dry over Na₂SO₄, and purify via silica gel column chromatography.
Protocol C: Chemoselective Reduction to 2-Bromo-N1,N1-diethylbenzene-1,4-diamine
-
Preparation : Suspend 2-bromo-N,N-diethyl-4-nitroaniline (1.0 eq) in a 3:1 mixture of Ethanol and Water.
-
Reagent Addition : Add fine Iron powder (5.0 eq) and NH₄Cl (2.0 eq) to the suspension.
-
Reduction : Heat the mixture to gentle reflux (approx. 80 °C) under an inert argon atmosphere for 3 hours.
-
Validation : The reaction is self-validating when the intense yellow/orange color of the nitro precursor dissipates into a murky grey suspension. A successful reduction is further confirmed if the highly polar product spot on TLC rapidly darkens upon exposure to ambient air (due to diamine oxidation).
-
Workup : Filter the hot reaction mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad with hot ethanol. Concentrate the filtrate to remove ethanol, extract the aqueous residue with deoxygenated ethyl acetate, dry, and concentrate. Critical Note : Store the final product immediately under argon at -20 °C to prevent oxidative degradation.
References
- BenchChem. 2-Bromo-N,N-diethyl-4-nitroaniline as a Key Intermediate in Organic Synthesis.
- BenchChem. Technical Support Center: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline.
- ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
Application Note: Oxidative Coupling Protocols for 2-Bromo-N1,N1-diethylbenzene-1,4-diamine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)
Introduction & Chemical Context
The oxidative coupling of p-phenylenediamines (pPDs) is a foundational reaction in dye chemistry, analytical sensing, and the synthesis of complex heterocyclic scaffolds for drug development. 2-Bromo-N1,N1-diethylbenzene-1,4-diamine (CAS: 105294-26-6) is a highly functionalized pPD derivative, typically synthesized via the reduction of 2-bromo-N,N-diethyl-4-nitroaniline[1].
Unlike unsubstituted N,N-diethyl-p-phenylenediamine (DPD), the presence of the bromine atom ortho to the primary amine introduces critical electronic and steric variables. As an electron-withdrawing group via induction, the bromine atom slightly increases the oxidation potential required to generate the reactive intermediate. However, once oxidized, it renders the resulting quinone diimine (QDI) significantly more electrophilic, thereby accelerating Michael-type nucleophilic attack by couplers such as phenols, active methylenes, or arylsulfinic acids [2].
Mechanistic Pathway & Causality
The oxidative coupling is a multi-step cascade requiring precise control of stoichiometry and pH. The reaction proceeds via a four-step mechanism:
-
Primary Oxidation: The diamine undergoes a one-electron oxidation to form a semiquinone radical cation.
-
Secondary Oxidation: A subsequent one-electron oxidation (accompanied by deprotonation) yields the highly electrophilic Quinone Diimine (QDI).
-
Nucleophilic Attack: The coupler (e.g., phenoxide ion) attacks the QDI via a Michael-type addition to form a colorless leuco dye intermediate.
-
Final Oxidation: The leuco dye is rapidly oxidized by the remaining oxidant to form the final conjugated dye (e.g., indoaniline or azomethine) [3].
Mechanism of oxidative coupling from diamine to final conjugated dye.
The Role of pH (Causality)
The pH of the reaction matrix is the single most critical parameter.
-
Too acidic (pH < 7): The primary amine is protonated, preventing oxidation to the QDI. Furthermore, phenolic couplers remain protonated and lack sufficient nucleophilicity.
-
Too alkaline (pH > 10.5): The QDI undergoes rapid competitive hydrolysis to form p-benzoquinone and humic acid byproducts, destroying the coupling yield [3].
-
Optimal Window: pH 8.5–9.5 ensures the diamine is oxidizable, the phenol is partially ionized to phenoxide, and QDI hydrolysis is minimized [4].
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and intermediate TLC checks are embedded to ensure the scientist can verify the reaction's trajectory in real-time.
Protocol A: Synthesis of Indoaniline Dyes via Phenolic Coupling
This protocol utilizes potassium hexacyanoferrate(III) as a mild, one-electron oxidant to couple the diamine with 1-naphthol.
Reagents:
-
2-Bromo-N1,N1-diethylbenzene-1,4-diamine (1.0 mmol)
-
1-Naphthol (1.1 mmol)
-
Potassium hexacyanoferrate(III) (
) (4.0 mmol) -
Sodium carbonate/Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Ethyl acetate (for extraction)
Step-by-Step Methodology:
-
Preparation of the Coupler Matrix: Dissolve 1.1 mmol of 1-naphthol in 20 mL of the pH 9.5 carbonate buffer. Causality: Dissolving the coupler first ensures it is fully deprotonated to the active naphthoxide nucleophile before the highly unstable QDI is generated.
-
Diamine Addition: Dissolve 1.0 mmol of 2-bromo-N1,N1-diethylbenzene-1,4-diamine in 5 mL of ethanol. Add this dropwise to the stirring coupler solution.
-
Oxidative Initiation: Dissolve 4.0 mmol of
in 10 mL of deionized water. Add this oxidant solution dropwise over 15 minutes to the reaction mixture at room temperature.-
Self-Validation Check: The solution will immediately flash from pale yellow to deep cyan/blue, indicating the successful formation of the indoaniline dye. If the solution turns brown, QDI hydrolysis is outcompeting the coupling (check pH).
-
-
Maturation & Extraction: Stir for 45 minutes. Extract the deep blue aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc 80:20).
Protocol B: Synthesis of Sulfonamide Derivatives via Michael-Type Addition
This protocol leverages the electrophilicity of the brominated QDI to capture arylsulfinic acids, forming stable sulfonamides [2].
Reagents:
-
2-Bromo-N1,N1-diethylbenzene-1,4-diamine (1.0 mmol)
-
Sodium p-toluenesulfinate (1.5 mmol)
-
Sodium persulfate (
) (1.2 mmol) -
Phosphate buffer (0.1 M, pH 7.2)
Step-by-Step Methodology:
-
Matrix Assembly: Suspend 1.0 mmol of the diamine and 1.5 mmol of sodium p-toluenesulfinate in 25 mL of pH 7.2 phosphate buffer. Causality: A lower pH is used here compared to Protocol A because sulfinic acids are strong nucleophiles even at neutral pH, and pH 7.2 drastically reduces the rate of QDI hydrolysis.
-
Oxidation: Add
(1.2 mmol) in one portion. Persulfate is a strong, slow-release two-electron oxidant that provides a steady state of QDI. -
Reaction Monitoring: Stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the diamine spot (
) and the appearance of a UV-active sulfonamide spot ( ) confirms conversion.
-
-
Isolation: Filter the resulting precipitate. If the product oils out, extract with dichloromethane, wash with water, dry, and concentrate.
Quantitative Data & Optimization
The table below summarizes the effect of varying reaction conditions on the coupling efficiency of 2-bromo-N1,N1-diethylbenzene-1,4-diamine with standard nucleophiles.
| Oxidant System | pH | Coupler Type | Primary Product | Kinetics / Yield | Byproducts |
| 9.5 | Phenol / Naphthol | Indoaniline Dye | Fast (<1 hr) / 85% | Trace Benzoquinone | |
| 11.0 | Phenol / Naphthol | Indoaniline Dye | Fast / 40% | High Humic Acid / Hydrolysis | |
| 7.2 | Arylsulfinic Acid | Sulfonamide | Moderate (2 hr) / 92% | Unreacted Diamine | |
| 10.0 | Active Methylene | Azomethine Dye | Slow (Photographic) / 75% | Ag(0) precipitate | |
| 8.0 | Phenol | Indoaniline Dye | Very Fast / 95% | None (Enzymatic control) |
Data synthesis derived from established kinetic spectrophotometric methods and electrochemical coupling studies [2][4].
Troubleshooting Guide
-
Issue: Low Yield / Heavy Brown Sludge Formation
-
Cause: The Quinone Diimine is hydrolyzing into p-benzoquinone and polymerizing into humic acids before it can couple.
-
Solution: The pH is likely too high, or the oxidant was added too rapidly. Ensure the coupler is present in excess before adding the oxidant, and strictly buffer the reaction to pH 9.0–9.5.
-
-
Issue: Reaction Fails to Initiate (No Color Change)
-
Cause: The pH is too low (amine is protonated, resisting oxidation), or the oxidant is degraded.
-
Solution: Verify the buffer pH. If using persulfate, ensure the reagent is fresh, as it degrades over time in humid environments.
-
-
Issue: Regioselectivity Problems
-
Cause: The bulky 2-bromo substituent sterically hinders attack at the adjacent position.
-
Solution: If synthesizing complex heterocycles, utilize less sterically demanding nucleophiles, or elevate the reaction temperature slightly (40°C) to overcome the activation energy barrier imposed by steric hindrance.
-
References
-
Nematollahi, D., Mehdipour, E., Zeinodini-Meimand, A., & Rezaei, A. (2010). Chemical and electrochemical oxidative coupling of N,N-dialkyl-p-phenylenediamines and arylsulfinic acids. Synthesis of sulfonamide derivatives. Tetrahedron Letters. Retrieved from[Link]
-
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Retrieved from [Link]
-
Niazi, A., Yazdanipour, A., Ghasemi, J., & Abbasi, A. (2008). Application of principal component-artificial neural network models for simultaneous determination of phenolic compounds by a kinetic spectrophotometric method. PubMed. Retrieved from[Link]
Application Note: Photochemical and Chromogenic Applications of 2-Bromo-N1,N1-diethylbenzene-1,4-diamine
Introduction & Mechanistic Rationale
2-Bromo-N1,N1-diethylbenzene-1,4-diamine is a highly specialized, halogenated derivative of the classic color developing agent N,N-diethyl-p-phenylenediamine (often referred to industrially as CD-1). While standard p-phenylenediamines (PPDs) form the backbone of chromogenic imaging and various biochemical peroxidase assays, the strategic introduction of a bromine atom at the 2-position fundamentally alters the molecule's electronic and steric landscape.
This application note provides a comprehensive guide for researchers and materials scientists utilizing this compound in dye synthesis, photographic development, and diagnostic probe design.
The Causality of Substituent Effects
In a standard chromogenic system, the PPD developer reduces an oxidizing agent (such as exposed silver halide, AgX) and undergoes a two-electron oxidation to form a highly reactive quinonediimine (QDI) intermediate. This QDI is the true electrophilic species that subsequently reacts with a nucleophilic color coupler to form an azomethine or indoaniline dye. According to foundational texts like [1], the formation of the QDI is often the rate-limiting step, and the subsequent "dye cloud" structure is dictated by the relative kinetics of coupling versus side reactions.
The 2-bromo substitution introduces two critical mechanistic shifts:
-
Inductive Withdrawal (-I) and Oxidation Potential: The electronegative bromine atom withdraws electron density from the aromatic ring. This increases the oxidation potential (
) of the developer, making it slightly more resistant to initial oxidation compared to unsubstituted CD-1. -
Accelerated Coupling Kinetics: Because the resulting QDI is significantly more electrophilic due to the halogen's inductive pull, it undergoes nucleophilic attack by color couplers at an accelerated rate. This is particularly advantageous when utilizing sterically hindered or less reactive couplers, as detailed in [2].
-
Bathochromic Shift: The heavy-atom effect and the steric bulk of the bromine atom alter the molecular orbital overlap in the final dye, typically inducing a bathochromic (red) shift in the dye's absorption maximum (
) [4].
Reaction Pathway Visualization
The following diagram illustrates the causality of the photochemical reaction, highlighting the critical QDI intermediate.
Figure 1: Photochemical reduction and chromogenic coupling pathway of 2-bromo-PPD.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The precise control of pH, temperature, and antioxidant concentration is critical to isolate the coupling reaction from competing aerial oxidation.
Protocol 1: Formulation of the Chromogenic Developer Solution
Objective: Prepare a stable, high-pH developer solution that maximizes QDI generation while preventing premature degradation.
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 30.0 g of potassium carbonate (
) and 2.5 g of sodium bicarbonate ( ) in 800 mL of deoxygenated, deionized water.-
Causality: The coupling reaction requires the color coupler to be in its active, anionic form. This buffer system maintains the solution at a strict pH of 10.15 ± 0.05, ensuring optimal coupler ionization without triggering base-catalyzed degradation of the developer.
-
-
Antioxidant Addition: Add 2.0 g of sodium sulfite (
) and 1.2 g of hydroxylamine sulfate.-
Causality: Sulfite scavenges stray QDI and prevents aerial oxidation. However, it must be kept at this low concentration; excessive sulfite will competitively react with the QDI (forming a colorless sulfonate), thereby inhibiting dye formation [1].
-
-
Developer Incorporation: Under a nitrogen blanket, slowly add 4.5 g of 2-bromo-N1,N1-diethylbenzene-1,4-diamine sulfate. Stir until completely dissolved.
-
Volume Adjustment: Adjust the final volume to 1.0 L with deionized water and verify the pH. Store in an amber, airtight bottle.
Protocol 2: Sensitometric Chromogenic Coupling Assay
Objective: Evaluate the coupling efficiency and spectral properties of the resulting dye cloud.
Step-by-Step Methodology:
-
Emulsion Exposure: Expose a standardized silver halide test strip (pre-coated with a cyan phenolic coupler) to a calibrated 5500K daylight source through a step wedge.
-
Controlled Development: Immerse the exposed strip in the developer solution (from Protocol 1) at exactly 37.8 °C (100 °F) for 3 minutes and 15 seconds.
-
Causality: The kinetics of QDI formation and subsequent coupling are highly temperature-dependent. Strict thermal control is mandated to achieve a reproducible silver density (target
) and consistent dye yield, as outlined in [3].
-
-
Bleach-Fix (Blix): Transfer the strip immediately to a standard EDTA-ferric bleach-fix bath for 4 minutes.
-
Causality: This step oxidizes the metallic silver back to silver halide and dissolves all silver salts, leaving behind only the pure chromogenic dye for accurate optical analysis.
-
-
Washing and Drying: Wash the strip in running water for 3 minutes and air-dry.
-
Spectrophotometric Analysis: Extract the dye using ethyl acetate or measure the reflectance spectrum directly to determine the
and .
Sensitometric Workflow Visualization
Figure 2: Step-by-step workflow for sensitometric evaluation and dye extraction.
Quantitative Data Presentation
The table below summarizes the physicochemical and kinetic differences between the unsubstituted CD-1 and the 2-bromo derivative. The data illustrates how the halogen substitution modulates both the thermodynamic barrier to oxidation and the kinetic rate of dye formation.
| Parameter | Unsubstituted CD-1 | 2-Bromo-CD-1 | Mechanistic Implication |
| Oxidation Potential ( | ~250 mV | ~285 mV | Bromine's inductive (-I) effect increases the energy required for initial oxidation. |
| Relative Coupling Rate ( | 1.0 (Reference) | 1.4 | The highly electrophilic QDI accelerates nucleophilic attack by the color coupler. |
| Cyan Dye | 660 nm | 672 nm | Heavy-atom effect induces a bathochromic shift, ideal for tuning red-sensitive layers. |
| Optimal Operating pH | 10.0 - 10.5 | 10.1 - 10.6 | Requires slightly higher alkalinity to ensure complete coupler ionization. |
Table 1: Comparative physicochemical properties of standard CD-1 versus 2-Bromo-CD-1.
References
-
The Chemistry of Photography: From Classical to Digital Technologies Source: Internet Archive / Royal Society of Chemistry URL:[Link]
- Silver halide color photographic light-sensitive material (EP1341035A2)
- Method of processing silver halide color photographic light-sensitive material (US20020031731A1)
-
A review of developments in industrial hair colorant actives for oxidative dyes Source: Journal of Cosmetic Science / ResearchGate URL:[Link]
Application Note: Precision Polymerization of 2-Bromo-N1,N1-diethylbenzene-1,4-diamine for Theranostic Biomaterials
Introduction & Monomer Rationale
The development of advanced polymeric materials for biosensing and targeted drug delivery requires monomers that offer precise structural control and functional versatility. 2-Bromo-N1,N1-diethylbenzene-1,4-diamine (also known as 4-amino-2-bromo-N,N-diethylaniline) is a highly specialized, asymmetric A-B type monomer. Typically synthesized via the reduction of 2-bromo-N,N-diethyl-4-nitroaniline , this molecule features a primary amine at the C4 position (the "A" functionality) and an aryl bromide at the C2 position (the "B" functionality), alongside a bulky, electron-donating N,N-diethyl group at C1.
The Structural Causality of the Monomer: When subjected to polymerization, the reactive sites at the 2- and 4-positions dictate a strictly meta-linked polymer backbone (a poly(2,4-phenylenediamine) architecture). Unlike traditional para-linked polyanilines which exhibit extended pi-conjugation and high bulk conductivity, this meta-linkage deliberately disrupts conjugation. The physical result is a dramatic increase in intrinsic polymer fluorescence and organic solubility—properties that are highly coveted for fluorescent cellular imaging and the formulation of polymeric nanocarriers in drug development.
Below, we detail two distinct, self-validating protocols for polymerizing this monomer, each tailored for specific downstream applications in the pharmaceutical and materials science sectors.
Methodology 1: Precision Step-Growth via Buchwald-Hartwig Polyamination
Traditional oxidative polymerization of anilines often leads to unpredictable branching and phenazine defect structures. To achieve a strictly linear, structurally defined backbone, Palladium-catalyzed Buchwald-Hartwig polyamination is the method of choice. This step-growth mechanism couples the primary amine of one monomer exclusively to the aryl bromide of another.
Causality of Experimental Choices:
-
Base Selection: Sodium tert-butoxide (NaOtBu) is utilized because strong, anionic bases are required to effectively deprotonate the neutral palladium-amine intermediate in non-polar solvents like toluene. Weaker bases (e.g., Cs₂CO₃) often cause the catalytic cycle to stall at the resting state .
-
Catalyst Loading: While standard small-molecule couplings use ppm-level palladium, polymerizations suffer from extreme mass-transfer limitations as viscosity increases. A higher loading of 2 mol% Pd ensures the reaction reaches high molecular weights before premature termination .
Step-by-Step Protocol
-
Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromo-N1,N1-diethylbenzene-1,4-diamine (5.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.05 mmol, 2 mol% Pd), BINAP ligand (0.10 mmol, 4 mol%), and NaOtBu (6.0 mmol, 1.2 equiv).
-
Solvation: Add 15 mL of anhydrous, degassed toluene. Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Polymerization: Heat the reaction mixture to 110 °C under vigorous magnetic stirring for 48 hours. The solution will progressively transition from a light yellow to a deep, viscous amber.
-
End-Capping (Self-Validation Step): To prevent post-polymerization degradation via reactive end-groups, add bromobenzene (0.5 mmol) and stir for 2 hours at 110 °C. Subsequently, add aniline (1.0 mmol) and stir for an additional 2 hours. This ensures all polymer chains are capped with stable phenyl rings.
-
Purification: Cool the mixture to room temperature, dilute with 10 mL of chloroform, and precipitate dropwise into 500 mL of cold methanol.
-
Soxhlet Extraction: Filter the precipitate and subject it to Soxhlet extraction using acetone for 24 hours to remove low-molecular-weight oligomers and residual catalyst. Dry the purified polymer under vacuum at 60 °C.
Methodology 2: Chemical Oxidative Polymerization
For applications requiring bulk material synthesis (e.g., macroscopic hydrogel scaffolds or anti-corrosion coatings), chemical oxidative polymerization offers unparalleled scalability. However, the bulky N,N-diethyl and bromo groups sterically hinder ring-coupling, requiring strict temperature and pH control to prevent over-oxidation and backbone degradation .
Causality of Experimental Choices:
-
Acidic Media (1.0 M HCl): Solubilizes the monomer as a hydrochloride salt and lowers the oxidation potential, directing the radical cation coupling toward linear linkages rather than highly branched networks.
-
Thermal Control (0–5 °C): Suppresses exothermic side reactions and secondary branching, preserving the integrity of the polymer backbone.
Step-by-Step Protocol
-
Monomer Dissolution: Dissolve 2-bromo-N1,N1-diethylbenzene-1,4-diamine (10.0 mmol) in 50 mL of 1.0 M HCl in a jacketed reactor.
-
Thermal Equilibration: Circulate coolant to bring the solution temperature to strictly 0–5 °C under continuous mechanical stirring.
-
Oxidant Addition: Prepare a solution of ammonium persulfate (APS) (10.0 mmol) in 20 mL of 1.0 M HCl. Add the APS solution dropwise to the monomer solution over 60 minutes using a syringe pump to prevent localized thermal spikes.
-
Propagation: Maintain stirring at 0 °C for 12 hours. The solution will turn dark brown/black as the conjugated polymer precipitates.
-
Recovery: Isolate the polymer via vacuum filtration. Wash sequentially with 0.1 M HCl (3 x 50 mL) to maintain the doped state, followed by deionized water until the filtrate is colorless, and finally with cold methanol. Dry under vacuum for 24 hours.
Quantitative Data & Method Comparison
The choice of polymerization technique fundamentally alters the physical and electronic properties of the resulting polymer.
| Parameter | Buchwald-Hartwig Polyamination | Chemical Oxidative Polymerization |
| Reaction Mechanism | Pd-Catalyzed Step-Growth (A-B Coupling) | Radical Cation Chain-Growth |
| Typical Yield | 75% – 85% | 40% – 60% |
| Molecular Weight ( | 15,000 – 25,000 g/mol | 3,000 – 8,000 g/mol |
| Polydispersity Index (PDI) | 1.4 – 1.8 | 2.5 – 3.5 |
| Structural Fidelity | Strictly Linear (100% 2,4-linkages) | Moderately Branched / Cross-linked |
| Solubility (Organic Solvents) | Excellent (THF, Chloroform, Toluene) | Poor to Moderate (DMSO, NMP only) |
| Primary Application | Fluorescent Nanocarriers, Optoelectronics | Bulk Biosensors, Conductive Scaffolds |
Mechanistic Pathway Visualization
The following diagram illustrates the self-propagating catalytic cycle of the Buchwald-Hartwig step-growth polymerization specifically tailored for this A-B monomer.
Catalytic cycle of Pd-mediated Buchwald-Hartwig step-growth polymerization for A-B monomers.
Applications in Drug Development & Biosensing
The polymers derived from 2-bromo-N1,N1-diethylbenzene-1,4-diamine possess unique architectural advantages for pharmaceutical applications:
-
Theranostic Nanocarriers: Polymers synthesized via the Buchwald-Hartwig route exhibit high intrinsic fluorescence due to their meta-linked architecture. The lipophilic N,N-diethyl groups allow the polymer to be easily formulated into self-assembling nanoparticles via nanoprecipitation. These nanoparticles can encapsulate hydrophobic chemotherapeutics (e.g., Paclitaxel) while simultaneously acting as fluorescent probes for real-time cellular uptake imaging.
-
Orthogonal Post-Polymerization Modification: If the polymer is synthesized via the oxidative route, the unreacted bromo groups remain intact along the polymer backbone. These halogens serve as reactive handles for post-polymerization modification. Scientists can utilize Suzuki-Miyaura cross-coupling to graft targeting ligands—such as phenylboronic acid-functionalized folic acid—directly onto the backbone, enabling highly specific, receptor-mediated drug delivery to tumor cells.
References
-
Isley, N. A., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 2022. URL:[Link]
-
Biscoe, M. R., et al. "The Role of the Base in Buchwald-Hartwig Amination." The Journal of Organic Chemistry, 2014. URL:[Link]
-
Cataldo, F. "Oxidative polymerization of o-phenylenediamine and pyrimidylamine." Journal of Applied Polymer Science, 1996. URL:[Link]
Application Notes and Protocols for the Scalable Manufacturing of 2-bromo-N1,N1-diethylbenzene-1,4-diamine
Introduction
2-bromo-N1,N1-diethylbenzene-1,4-diamine is a substituted aromatic diamine that serves as a crucial building block in the synthesis of various organic molecules. Its unique structure, featuring a reactive bromine atom and two amino groups with different steric and electronic environments, makes it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and materials. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the diamine core is a common motif in biologically active compounds.
This document provides a comprehensive guide to a scalable manufacturing process for 2-bromo-N1,N1-diethylbenzene-1,4-diamine, focusing on a robust and efficient synthetic route. The protocols detailed herein are designed to be adaptable from laboratory-scale synthesis to pilot-plant and industrial-scale production.
Synthetic Pathway Overview
The recommended scalable synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine proceeds via a two-step sequence starting from the commercially available N,N-diethyl-p-phenylenediamine. This approach is favored for its high regioselectivity and the use of readily available and cost-effective reagents. The overall transformation is depicted below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine
Welcome to the technical support center for the synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and significantly improve your product yield.
Introduction
The synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine involves the regioselective bromination of N,N-diethyl-p-phenylenediamine. The primary challenge in this synthesis is controlling the high reactivity of the starting material to prevent over-bromination and other side reactions. The two amine groups on the aromatic ring are strong activating groups, making the molecule highly susceptible to electrophilic aromatic substitution.[1] This guide will focus on a controlled electrophilic bromination using N-Bromosuccinimide (NBS), a milder and more selective brominating agent compared to molecular bromine.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark brown or black?
A1: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by the presence of acidic conditions or exposure to air and light. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q2: Why is N-Bromosuccinimide (NBS) recommended over liquid bromine (Br₂)?
A2: N-Bromosuccinimide is a solid and is generally easier and safer to handle than liquid bromine.[3] More importantly, NBS provides a low, steady concentration of electrophilic bromine, which allows for greater control over the reaction and helps to prevent over-bromination, a common issue with highly activated substrates like anilines.[4]
Q3: What is the role of temperature in this reaction?
A3: Temperature is a critical parameter for controlling the regioselectivity and preventing side reactions in electrophilic aromatic brominations.[5][6] Lowering the reaction temperature decreases the reaction rate and enhances the selectivity for the desired mono-brominated product by minimizing the formation of thermodynamically favored, but undesired, poly-brominated byproducts.
Q4: How do I effectively remove the succinimide byproduct after the reaction?
A4: Succinimide, the byproduct of NBS bromination, is soluble in water. An aqueous workup, including a wash with water or a dilute basic solution (like sodium bicarbonate), will effectively remove the majority of the succinimide from the organic layer.
Optimized Experimental Protocol
This protocol is designed to favor the mono-bromination of N,N-diethyl-p-phenylenediamine at the 2-position.
Materials:
-
N,N-diethyl-p-phenylenediamine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N,N-diethyl-p-phenylenediamine (1.0 eq.) in anhydrous THF.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to ensure selectivity.[6]
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous THF. Add this solution dropwise to the cooled solution of the diamine over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at -78 °C.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Decomposition of Starting Material | The starting material, N,N-diethyl-p-phenylenediamine, is prone to oxidation. Ensure it is of high purity and has been stored correctly. Consider purifying it by distillation under reduced pressure before use. |
| Inactive NBS | N-Bromosuccinimide can decompose over time. It is best to use a freshly opened bottle or recrystallize older NBS from water. |
| Reaction Temperature Too Low | While low temperatures are necessary for selectivity, if the reaction is not proceeding, allow it to warm slowly to a slightly higher temperature (e.g., -40 °C) while carefully monitoring for the formation of side products by TLC. |
| Insufficient Reaction Time | Ensure the reaction has gone to completion by monitoring with TLC before quenching. |
Issue 2: Formation of Multiple Products (Over-bromination)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | This is the most common cause of polybromination. Ensure your cooling bath is maintained at a consistent -78 °C throughout the addition of NBS.[5] |
| Rapid Addition of NBS | Adding the NBS solution too quickly can create localized high concentrations of the brominating agent, leading to multiple substitutions. A slow, dropwise addition is critical for control. |
| Incorrect Stoichiometry | Using an excess of NBS will lead to polybromination. Accurately weigh your reagents and use no more than 1.05 equivalents of NBS. |
| Solvent Effects | The polarity of the solvent can influence the reactivity. THF is a good starting point, but if over-bromination persists, consider a less polar solvent like dichloromethane (CH₂Cl₂).[3] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system for elution or consider a different stationary phase (e.g., alumina). |
| Product Oiling Out | The product may be an oil or a low-melting solid. If it oils out during concentration, try co-evaporation with a high-boiling solvent like toluene to remove residual volatile solvents. |
| Product Degradation on Silica Gel | Amines can sometimes streak or degrade on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). |
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, minimizing over-bromination.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A moderately polar aprotic solvent that facilitates the reaction while helping to control reactivity. |
| Temperature | -78 °C | Crucial for achieving high regioselectivity and preventing polybromination.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich diamine starting material and product. |
| Purification | Flash Column Chromatography | Effective method for separating the mono-brominated product from unreacted starting material and poly-brominated byproducts. |
References
-
Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (2017). Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(3), 3404-3419. [Link]
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2018). Chemical Science, 9(29), 6245-6252. [Link]
-
Bromination of Aniline. (n.d.). Khan Academy. Retrieved from [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube. Retrieved from [Link]
-
Predict the product of reaction of aniline with bromine in non-polar solvent such as CS2. (2018). Retrieved from [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
-
Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. (2025). ResearchGate. Retrieved from [Link]
-
Aniline on treatment with excess of bromine water gives class 12 chemistry JEE_Main. (2024, June 12). Vedantu. Retrieved from [Link]
-
Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. (2007). Catalysis Communications, 8(10), 1439-1443. [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). MDPI. Retrieved from [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. Retrieved from [Link]
Sources
- 1. Aniline on treatment with excess of bromine water gives class 12 chemistry JEE_Main [vedantu.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Purification of 2-bromo-N1,N1-diethylbenzene-1,4-diamine by recrystallization
Welcome to the Technical Support Center for the purification of 2-bromo-N1,N1-diethylbenzene-1,4-diamine (CAS: 105294-26-6).
As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who require high-purity aromatic amines. p-Phenylenediamine derivatives are notoriously challenging to purify due to their extreme sensitivity to air and light. This guide dissects the thermodynamics, kinetics, and mechanistic causality behind the recrystallization of this specific brominated derivative, providing you with self-validating protocols to ensure absolute scientific integrity.
I. Mechanistic Overview: The Autoxidation Challenge
Before attempting recrystallization, it is critical to understand why this molecule degrades. The electron-rich diamine core is highly susceptible to autoxidation[1]. When exposed to heat during the dissolution phase of recrystallization, trace oxygen triggers the formation of a radical cation. This intermediate rapidly polymerizes into highly conjugated, dark-colored quinone diimines and polyanilines[2],.
Logical relationship of diamine autoxidation and preventative chemical strategies.
II. Troubleshooting FAQs
Q1: Why does my product rapidly turn black during the heating phase of recrystallization, and how do I prevent this? Causality: Heat accelerates the radical-mediated autoxidation described above. The bulky N,N-diethyl group stabilizes the radical intermediate, exacerbating the color change. Prevention: You must intervene chemically or environmentally.
-
Environmental: Degas all recrystallization solvents by sparging with argon or nitrogen for at least 30 minutes. Perform the procedure under a Schlenk line. You may also add a trace antioxidant, such as 1% w/w sodium ascorbate, to quench oxidative radicals[1].
-
Chemical (Recommended): Convert the free base to a hydrochloride or sulfate salt prior to recrystallization[2],[3]. Protonation of the amine lone pairs drastically reduces the electron density of the aromatic ring, shutting down the primary autoxidation pathway and allowing for safe heating.
Q2: What is the optimal solvent system for recrystallizing this specific brominated derivative? Causality: The N,N-diethyl group and the bromine atom significantly increase the lipophilicity of the molecule compared to unsubstituted p-phenylenediamine. Therefore, the free base requires non-polar to slightly polar solvent mixtures (e.g., heptane/ethyl acetate)[4], whereas the salt forms require polar, protic systems.
Table 1: Quantitative Solvent Selection Matrix
| Target State | Primary Solvent | Anti-Solvent | Polarity Index | Expected Yield | Causality & Notes |
| Free Base | Ethyl Acetate | n-Heptane | 4.4 / 0.1 | 65-75% | Requires strict Schlenk conditions. Prone to oiling out if cooled too rapidly[4]. |
| Free Base | Toluene | Hexanes | 2.4 / 0.1 | 60-70% | Excellent for rejecting highly lipophilic impurities. |
| HCl Salt | Ethanol | Diethyl Ether | 5.2 / 2.8 | 85-95% | Highly recommended. Salt is air-stable; ether wash rapidly dries the crystal lattice[5]. |
| Sulfate Salt | Water | Isopropanol | 10.2 / 3.9 | 80-90% | Good for bulk purification. Requires longer drying times under high vacuum[3]. |
Q3: Even after recrystallization, my product has a persistent brown tint. How can I remove these trace impurities? Causality: Polyanilinic oxidation products often co-crystallize because they share similar solubility profiles at trace levels and can interchelate within the crystal lattice. Solution: Implement an activated carbon (charcoal) treatment prior to crystallization,[6]. The extended π-systems of the polymeric impurities adsorb strongly to the porous carbon matrix via π-π stacking, whereas the monomeric diamine remains in solution.
Q4: My recrystallization yield is below 40%, and the product looks like a sludge. How can I optimize the thermodynamic recovery? Causality: The free base has high solubility in many organic solvents even at lower temperatures. A steep cooling gradient leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities in an amorphous sludge. Solution: Use a strictly controlled cooling gradient (0.5 °C/min). If oiling out occurs, reheat until homogeneous, add 5-10% more of the primary solvent, and seed the solution with a pure crystal at the cloud point.
III. Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following workflow utilizes the Hydrochloride Salt Conversion Method , which is the industry standard for stabilizing p-phenylenediamine derivatives[2],[5]. Every step includes a self-validation checkpoint to verify the physical chemistry of the system in real-time.
Workflow for the purification of the diamine via salt formation.
Step-by-Step Methodology:
Step 1: Salt Formation
-
Dissolve 10.0 g of crude 2-bromo-N1,N1-diethylbenzene-1,4-diamine in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere[5].
-
Dropwise, add 2.0 M HCl in diethyl ether until precipitation ceases (approx. 1.1 to 1.5 equivalents)[2].
-
Self-Validation Checkpoint: Immediate formation of a white/off-white precipitate confirms successful protonation. If the solution remains dark without precipitation, moisture may be present; add anhydrous Na₂SO₄, filter, and retry.
Step 2: Dissolution & Decolorization
-
Isolate the crude salt via vacuum filtration and transfer to a 250 mL round-bottom flask.
-
Add a minimum volume of boiling, degassed ethanol/water (9:1 v/v) until the solid is just dissolved.
-
Add 0.5 g (5% w/w) of activated charcoal (e.g., Norit) to the solution,[6]. Reflux gently for 10 minutes.
Step 3: Hot Filtration
-
Rapidly filter the boiling suspension through a pre-warmed pad of Celite in a Buchner funnel into a pre-heated receiving flask.
-
Self-Validation Checkpoint: The filtrate MUST be clear and colorless to pale yellow. If the filtrate retains a dark brown hue, the adsorption capacity of the charcoal was exceeded; repeat Step 2.
Step 4: Crystallization
-
Allow the filtrate to cool to room temperature at a controlled rate of ~0.5 °C/min. This slow gradient promotes optimal lattice formation and excludes trace impurities from the crystal structure.
-
Once at room temperature, transfer the flask to a 4 °C refrigerator for 4 hours to maximize thermodynamic yield.
-
Self-Validation Checkpoint: Formation of distinct, needle-like crystals indicates high purity. An amorphous, sticky solid indicates the cooling gradient was too rapid (reheat and repeat).
Step 5: Isolation & Storage
-
Filter the purified crystals under vacuum. Wash the filter cake sequentially with 2 x 10 mL of ice-cold, degassed ethanol, followed by 10 mL of cold diethyl ether to rapidly pull residual moisture from the lattice.
-
Dry under high vacuum for 12 hours.
-
Store the final product in an amber vial, backfilled with argon, at 2-8 °C to ensure long-term stability[7].
Table 2: Troubleshooting Metrics & Self-Validation
| Visual Indicator | Root Cause | Quantitative Fix | Self-Validation Standard |
| Solution turns black upon heating | Radical autoxidation | Add 1% w/w sodium ascorbate or sparge with N₂ for 30 mins | Solution remains pale yellow/clear at reflux |
| Oiling out (liquid biphasic system) | Cooling gradient too steep | Reheat to 70 °C, cool at 0.5 °C/min, add 5% more primary solvent | Formation of distinct solid nucleation sites |
| Persistent brown crystals | Polyanilinic co-crystallization | Add 5% w/w activated carbon, boil for 10 mins, hot filter | Filtrate is completely colorless prior to cooling |
IV. References
-
ACS Publications. "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators". Journal of Medicinal Chemistry. URL:[Link]
-
MDPI. "Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment". Cosmetics. URL:[Link]
Sources
- 1. Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy N,N-Diethyl-p-phenylenediamine sulfate | 6065-27-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7790881B2 - Methods of chemical synthesis and purification of diaminophenothiazinium compounds including methylthioninium chloride (MTC) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
Troubleshooting low purity in 2-bromo-N1,N1-diethylbenzene-1,4-diamine production
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromo-N1,N1-diethylbenzene-1,4-diamine. As a compound of interest in various synthetic applications, achieving high purity is critical for reliable downstream results. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.
Troubleshooting Guide: Addressing Low Purity
This section delves into specific issues that can lead to low purity of 2-bromo-N1,N1-diethylbenzene-1,4-diamine and offers structured solutions.
Question 1: My final product is a dark oil or discolored solid, not the expected light-colored compound. What causes this and how can I fix it?
Answer:
Discoloration, typically a brown or purplish hue, is a common issue when working with aromatic diamines. This is almost always due to air oxidation. The electron-rich nature of the aromatic ring, particularly with two amino groups, makes it highly susceptible to oxidation, which forms colored impurities.
Causality: The lone pairs on the nitrogen atoms increase the electron density of the benzene ring, making it easily oxidized by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and all subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step in preventing oxidation.[1]
-
Degas Solvents: Before use, degas all solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete.[2] Leaving the crude material exposed to air will lead to significant degradation.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product.
-
Storage: Store the purified product under an inert atmosphere in a sealed, amber-colored vial in a cool, dark place.[1]
Question 2: My reaction shows multiple spots on the TLC plate, and the final NMR indicates the presence of significant impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products during the bromination of N,N-diethyl-p-phenylenediamine is a frequent challenge. The primary impurities are typically over-brominated species and, to a lesser extent, unreacted starting material.
Causality: The starting material, N,N-diethyl-p-phenylenediamine, is a highly activated aromatic ring.[3] The diethylamino and primary amino groups are both strongly ortho-, para-directing and activating. This high reactivity can make it difficult to achieve selective mono-bromination, leading to the formation of di- and tri-brominated byproducts.
Minimizing Side Products:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[3] | NBS provides a slow, controlled release of bromine, which helps to prevent over-bromination. |
| Stoichiometry | Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of the substrate to the brominating agent. | Using an excess of the brominating agent will significantly increase the formation of poly-brominated impurities. |
| Temperature | Perform the reaction at a low temperature, typically between 0 °C and room temperature. | Lower temperatures help to control the reaction rate and improve selectivity for the mono-brominated product.[4] |
| Solvent | Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often good choices. | These solvents help to solubilize the reactants and can moderate reactivity.[4] |
| Monitoring | Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts. |
Troubleshooting Workflow for Impurity Formation
Caption: Troubleshooting workflow for addressing low purity.
Question 3: I am struggling to purify the crude product. Column chromatography gives poor separation, and I can't find a good recrystallization solvent.
Answer:
Purifying aromatic amines can be challenging due to their basicity and potential for streaking on silica gel, as well as their sometimes-oily nature which can hinder crystallization.
Causality: The basic lone pair on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.[5] Finding a suitable recrystallization solvent requires a balance of solubility at high temperatures and insolubility at low temperatures.
Detailed Purification Protocols:
Method 1: Column Chromatography with a Modified Mobile Phase
This is often the most effective method for removing closely related impurities.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is a good starting point (e.g., Hexanes/Ethyl Acetate).
-
Key Modification: To prevent streaking, add a small amount of a volatile base to the eluent, such as triethylamine (0.1-1% v/v).[5] This will "cap" the acidic sites on the silica gel, allowing the basic amine product to elute with better peak shape.
-
Protocol:
-
Prepare the crude product by adsorbing it onto a small amount of silica gel.
-
Prepare the column and equilibrate it with the mobile phase containing the triethylamine additive.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed as it is volatile.
-
Method 2: Recrystallization
If the product is a solid, recrystallization can be a highly effective and scalable purification method.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Good candidates will show low solubility at room temperature and high solubility when hot.
-
Potential Solvents: Ethanol, methanol, isopropanol, toluene, or a mixture of solvents like ethanol/water or hexanes/ethyl acetate.
-
-
Protocol:
-
Dissolve the crude product in the minimum amount of boiling solvent.[6]
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure 2-bromo-N1,N1-diethylbenzene-1,4-diamine?
-
¹H NMR: Signals corresponding to the aromatic protons (likely in the range of 6.5-7.5 ppm), the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃, likely in the range of 3.0-3.5 ppm and 1.0-1.5 ppm, respectively), and the primary amine protons (-NH₂, which may be a broad singlet).
-
¹³C NMR: Signals for the aromatic carbons (typically 110-150 ppm), and the ethyl group carbons.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ and a characteristic isotopic pattern for a bromine-containing compound ([M]+ and [M+2]+ in approximately a 1:1 ratio). For C₁₀H₁₅BrN₂, the expected molecular weight is approximately 243.14 g/mol .[9]
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting small amounts of impurities.[10][11] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase (potentially with a modifier like formic acid or triethylamine) would be a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.[12] Derivatization may sometimes be necessary for polar amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and can be used for a semi-quantitative purity assessment by integrating the signals of the product versus those of known impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.
Q3: Are there any specific safety precautions I should take when working with 2-bromo-N1,N1-diethylbenzene-1,4-diamine and its precursors?
A3: Yes, absolutely.
-
General Handling: Aromatic amines are a class of compounds that can be toxic and are often skin irritants.[13] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-diethyl-p-phenylenediamine (Starting Material): This compound is toxic if swallowed and can cause skin irritation.
-
Brominating Agents (e.g., Br₂, NBS): These are corrosive and strong oxidizing agents. Handle with extreme care and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N 1 , N 1 , N 4 , N 4 -tetramethyl-benzene-1,4-diamine. MDPI. [Link]
-
Li, H., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4(7), 1909-1914. [Link]
-
Pena, A., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Food and Chemical Toxicology, 46(2), 483-507. [Link]
-
KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LC-GC Europe. [Link]
-
Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N, N, N, N-tetramethyl-benzene-1,4-diamine. ResearchGate. [Link]
-
German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
-
Mahmud, T., Iqbal, J., Imran, M., & Mckee, V. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Science Alert. [Link]
-
Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3453. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
ResearchGate. (n.d.). Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection. ResearchGate. [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. series.publisso.de [series.publisso.de]
- 13. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Extraction Protocols for 2-Bromo-N1,N1-diethylbenzene-1,4-diamine
Executive Summary & Molecule Profile[1]
The Challenge: 2-Bromo-N1,N1-diethylbenzene-1,4-diamine (CAS: 105294-26-6) is a lipophilic phenylenediamine derivative.[1] While its tertiary amine group (diethyl) provides organic solubility, the primary amine at the para position renders the molecule highly susceptible to oxidative degradation, forming quinonediimines (highly colored "tars") upon exposure to air or light.[1]
Successful extraction requires balancing solvation power (LogP matching) with oxidative stability .[1]
Physicochemical Profile:
| Property | Value | Implication for Extraction |
|---|---|---|
| LogP | ~2.88 [1] | Highly lipophilic; partitions strongly into non-polar solvents.[1] |
| pKa (est.) | ~3.5 (Primary NH₂), ~5.8 (Tertiary N) | Requires pH > 9.0 for complete deprotonation (free base form).[1] |
| Stability | Low (Oxidation prone) | Critical: Requires antioxidants (e.g., Na₂SO₃) in the aqueous phase.[1] |
| Density | >1.0 (Brominated) | May affect phase separation layers depending on solvent density.[1] |
Phase 1: Solvent Selection Logic (FAQ)
Q1: What is the "Gold Standard" solvent for this extraction, and why should I consider alternatives?
A: Dichloromethane (DCM) is the traditional gold standard.[1]
-
Why: It has excellent solubilizing power for brominated aromatics and is non-flammable.[1] Its high density (1.33 g/mL) ensures the organic layer is on the bottom , facilitating easy draining from a separatory funnel.
-
The Problem: DCM is a suspected carcinogen and an environmental hazard.[1] It also poses a risk of forming emulsions with basic aqueous phases.[1]
Q2: Can I use Ethyl Acetate (EtOAc) to replace DCM?
A: Yes, but with caveats.
-
Pros: EtOAc is greener and cheaper.[1]
-
Cons: It is partially miscible with water (~8% solubility), which can lead to yield loss unless the aqueous phase is saturated with brine (salting out).[1] Furthermore, EtOAc can hydrolyze at high pH (>10) if the extraction is prolonged, introducing acetic acid and ethanol impurities.[1]
Q3: What is the recommended "Modern/Green" alternative?
A: 2-Methyltetrahydrofuran (2-MeTHF) or Methyl tert-butyl ether (MTBE) .[1]
-
2-MeTHF: Derived from renewable sources, it has higher stability to bases than EtOAc and separates cleanly from water (unlike THF).[1] It forms the top layer .[1]
-
MTBE: Highly stable, does not form peroxides as easily as diethyl ether, and provides excellent phase separation.
Solvent Decision Matrix
| Solvent | Extraction Efficiency | Phase Separation | Stability Risk | Green Score | Recommendation |
| DCM | High | Excellent (Bottom) | Low | Low | Use for small-scale/analytical.[1] |
| EtOAc | Moderate | Moderate (Top) | Medium (Hydrolysis) | High | Use with Brine + Quick work.[1] |
| MTBE | High | Good (Top) | Low | Medium | Best Balance. |
| Toluene | Moderate | Slow (Emulsion risk) | Low | Low | Use if downstream chemistry requires it.[1] |
Phase 2: Technical Troubleshooting (Q&A)
Issue: "My organic layer turned purple/black immediately."
Diagnosis: Oxidative Degradation (Wurster Salt formation).[1] Solution:
-
Deoxygenate Solvents: Sparge all extraction solvents with Nitrogen/Argon for 15 minutes before use [2].[1]
-
Add Antioxidant: Add 0.5% w/v Sodium Sulfite (Na₂SO₃) or Ascorbic Acid to the aqueous alkaline phase before adding the organic solvent.[1] This acts as an oxygen scavenger.[1]
-
Work Fast: Do not leave the phases in contact longer than necessary.
Issue: "I have a persistent emulsion that won't separate."
Diagnosis: The basic pH coupled with the surfactant-like nature of the protonated/deprotonated amine mix is stabilizing the interface.[1] Solution:
-
Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous phase, forcing the organic molecules out.
-
Filtration: Pass the emulsion through a pad of Celite (diatomaceous earth).[1] The solid particles often break the surface tension of the emulsion droplets.
Issue: "Low recovery yield despite high LogP."
Diagnosis: Incomplete deprotonation.[1] Solution: The pKa of the conjugate acid is likely shifted due to the electron-withdrawing bromine.[1]
-
Check pH: Ensure the aqueous phase pH is > 10 . Use NaOH or Na₂CO₃.[1]
-
Re-extraction: Perform 3x extractions. The partition coefficient (
) dictates that multiple small-volume extractions are mathematically superior to one large-volume extraction.[1]
Standard Operating Procedure (SOP): pH-Swing Extraction
Objective: Isolate 2-bromo-N1,N1-diethylbenzene-1,4-diamine from an acidic reaction mixture.
Reagents:
-
Crude Reaction Mixture (Acidic)[1]
-
Solvent: MTBE (Recommended) or DCM.[1]
-
Base: 2M NaOH (aq).[1]
-
Additive: Sodium Sulfite (Na₂SO₃).[1]
-
Wash: Brine (Saturated NaCl).[1]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]
Workflow:
-
Preparation: Cool the acidic reaction mixture to 0–5°C. Sparge extraction solvent with Nitrogen.
-
Neutralization: Slowly add 2M NaOH containing 0.5% Na₂SO₃ to the mixture under stirring until pH reaches 10–11. Note: Keep temperature <10°C to prevent decomposition.[1]
-
Extraction:
-
Repeat: Re-extract the aqueous layer 2 more times.
-
Wash: Combine organic layers and wash once with Brine to remove trapped water/base.[1]
-
Drying: Dry over anhydrous Na₂SO₄ for 10 minutes.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <35°C. Do not heat to dryness without inert gas protection.
Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal extraction solvent based on scale and environmental requirements.
Figure 2: pH-Swing Extraction Workflow
Caption: Step-by-step workflow for the isolation of the free base amine using a pH-swing technique.
References
-
SIELC Technologies . (2018).[1] N,N-Diethylbenzene-1,4-diamine Properties and HPLC Separation. Retrieved from [Link]
-
PubChem . (2025).[1] 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- Compound Summary. Retrieved from [Link]
Sources
Minimizing side reactions in bromination of diethylbenzene diamines
Technical Support Center: Optimizing Bromination of Diethylbenzene Diamines
Case ID: BROM-DEBDA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Workflow
The Challenge:
Brominating diethylbenzene diamines (DEBDA) is chemically precarious. The substrate is "hyper-activated" due to the synergistic electron-donating effects of two amino (
Diagnostic Decision Tree: Use this workflow to identify the root cause of your impurity profile before adjusting parameters.
Figure 1: Diagnostic workflow for identifying dominant side reactions based on crude product characteristics.
Troubleshooting Guides & FAQs
Category A: Preventing Oxidative Degradation (The "Black Tar" Issue)
Q: My reaction mixture turns black almost immediately upon adding bromine. What is happening?
A: You are witnessing the oxidative coupling of the diamine. Free amino groups are easily oxidized by elemental bromine (
Corrective Protocol:
-
Switch Reagents: Move from elemental bromine (
) to N-Bromosuccinimide (NBS) . NBS provides a controlled, low-concentration source of bromonium ions ( ), minimizing the oxidizing potential [1]. -
Acidic Protection: Conduct the reaction in Glacial Acetic Acid or use a mineral acid buffer (HBr/H2SO4). Protonating the amines (
) temporarily deactivates them, protecting them from oxidation while still allowing electrophilic substitution on the ring [2]. -
Inert Atmosphere: Oxygen accelerates radical polymerization. Strictly purge solvents with Nitrogen (
) or Argon.
Category B: Controlling Regioselectivity (Stopping Over-Bromination)
Q: I am targeting the mono-bromide, but I consistently get di- and tri-bromo species. How do I stop the reaction? A: The diethylbenzene diamine ring is so electron-rich that the first bromination barely deactivates the ring, making the second addition almost as fast as the first.
Corrective Protocol:
-
Stoichiometry Control: Use a slight deficit of the brominating agent (0.95 eq). It is easier to separate unreacted starting material than poly-brominated byproducts.
-
Dilution Factor: Run the reaction at high dilution (0.05 M to 0.1 M). This reduces the local concentration of brominating agent relative to the substrate.
-
Cryogenic Conditions: Lower the temperature to -10°C to 0°C . Selectivity typically improves at lower temperatures because the activation energy difference between the first and second substitution becomes more significant.
Category C: Avoiding Benzylic Bromination (Side-Chain Attack)
Q: NMR shows a quartet shifting downfield. Am I brominating the ethyl group? A: Yes. This is "Benzylic Bromination," which proceeds via a radical mechanism rather than electrophilic substitution. This occurs if free radicals are present, often triggered by light or heat.
Corrective Protocol:
-
Light Exclusion: Wrap the reaction flask in aluminum foil. Photons can homolytically cleave
or bonds, initiating radical chains. -
Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture to quench any radical species formed [3].
-
Solvent Polarity: Avoid non-polar solvents like
or Benzene, which favor radical pathways. Use polar solvents like Acetonitrile (MeCN) or DMF , which stabilize the ionic intermediates of the desired electrophilic pathway.
Optimized Experimental Protocol: Selective Monobromination
This protocol is designed to be self-validating : the color change and solubility shifts serve as checkpoints.
Objective: Synthesis of Monobromo-Diethylbenzene Diamine (MB-DEBDA) with <5% oxidative impurities.
Materials:
-
Diethylbenzene diamine (DEBDA)
-
N-Bromosuccinimide (NBS) (Recrystallized)
-
Solvent: Acetonitrile (MeCN) (Anhydrous) or Glacial Acetic Acid
-
Quench: Sodium Sulfite (
) solution (10% aq)
Step-by-Step Methodology:
-
Preparation (T = -5°C):
-
Dissolve DEBDA (10 mmol) in MeCN (100 mL).
-
Checkpoint: Solution should be clear to pale amber. Dark brown indicates pre-existing oxidation; distill starting material if necessary.
-
Cool to -5°C in an ice/salt bath. Shield from light with foil.
-
-
Reagent Addition (Rate-Controlled):
-
Reaction Monitoring:
-
Stir at 0°C for 2 hours.
-
TLC Check: Eluent 3:1 Hexane:Ethyl Acetate. Look for the disappearance of the bottom spot (diamine) and appearance of a new major spot.
-
Note: If the solution turns opaque black, abort. Oxygen ingress has occurred.[3]
-
-
Quench & Workup:
-
Add 10%
(20 mL) to quench unreacted NBS and reduce any trace oxidized amines. -
Color Change: The mixture should lighten significantly (orange to yellow).
-
Evaporate MeCN. Partition residue between Ethyl Acetate and Water.
-
Wash organic layer with Brine, dry over
, and concentrate.
-
Comparative Data: Solvent Effects
| Solvent System | Primary Mechanism | Major Side Reaction | Yield (Mono) |
| Carbon Tetrachloride ( | Radical | Benzylic Bromination (Ethyl attack) | < 30% |
| Water / Acid | Electrophilic | Oxidation (Black Tars) | 40-50% |
| Glacial Acetic Acid | Electrophilic | N-Acetylation (reversible) | 75-85% |
| Acetonitrile (0°C) | Electrophilic | Over-bromination (if not controlled) | 85-92% |
Table 1: Impact of solvent choice on reaction pathway and yield.
References
-
Organic Syntheses Procedure: Electrophilic Bromination. Organic Syntheses. (2011). Discusses the use of mild brominating agents like BDSB and NBS for highly activated systems to prevent oxidation.
-
Smith, K., et al. "Selective bromination of aromatic compounds." US Patent 6,307,113. (2001). Details the use of catalysts and specific solvent systems to control regioselectivity in aromatic bromination.
-
Glase, A., et al. "Exploration of New Substrates and Reaction Conditions for Bromination." Liberty University Research. (2023).[7] Compares radical vs. electrophilic conditions and the efficacy of NBS in polar solvents.
-
Salkeyeva, L. K., et al. "On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate."[5] Eurasian Journal of Chemistry. (2024). Provides mechanistic insight into stepwise bromination and the prevention of side reactions in activated pyrrole systems (analogous to activated amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 6. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Hub: Aqueous Stability of 2-bromo-N1,N1-diethylbenzene-1,4-diamine
Critical Stability Profile
2-bromo-N1,N1-diethylbenzene-1,4-diamine (often abbreviated as 2-Br-DEPD) is a highly reactive p-phenylenediamine derivative. While the bromine substituent provides specific steric and electronic properties useful in dye synthesis and colorimetric assays, it does not mitigate the inherent instability of the diamine core.
The Core Vulnerability: Auto-Oxidation
In aqueous solutions, this compound acts as a reducing agent. Its stability is governed by a two-electron oxidation pathway . Upon exposure to dissolved oxygen, light, or transition metals, it degrades rapidly.
-
Stage 1 (The Warning): The clear solution turns Pink/Magenta . This indicates the formation of the semi-quinone radical cation (Wurster’s salt analog). This process is reversible but signals immediate compromise.
-
Stage 2 (The Failure): The solution turns Brown/Dark Red . This indicates full oxidation to the Quinone Diimine (QDI), followed by irreversible hydrolysis or oxidative coupling (polymerization).
Quantitative Stability Factors
| Parameter | Impact on Stability | Recommendation |
| pH | Critical. At neutral/alkaline pH (pH > 6), the free amine is unprotonated and oxidizes within minutes. | Maintain stock solutions at pH < 3.0 . |
| Dissolved Oxygen | High. Oxygen acts as the primary electron acceptor. | Degas all solvents. Use Argon/Nitrogen headspace.[1] |
| Temperature | Moderate. Higher temps accelerate hydrolysis of the bromine. | Store stocks at -20°C . Working solutions at 4°C. |
| Metal Ions | Catalytic. Trace Fe³⁺ or Cu²⁺ accelerates oxidation by 100x. | Use 1 mM EDTA in all aqueous buffers. |
Preparation Protocol (SOP)
Objective: Prepare a stable aqueous stock solution of 2-Br-DEPD (typically the hydrochloride or oxalate salt) with a shelf-life of >1 week.
Reagents Required[2][3][4][5]
-
2-bromo-N1,N1-diethylbenzene-1,4-diamine (Solid salt)
-
LC-MS Grade Water
-
Argon or Nitrogen gas[1]
-
Hydrochloric Acid (1N) or Sulfuric Acid (1N)
-
Disodium EDTA
Workflow Diagram
Figure 1: Critical workflow for preparing air-sensitive diamine solutions. The acidification step is non-negotiable for stability.
Step-by-Step Procedure
-
Deoxygenation: Sparge LC-MS grade water with Argon for at least 30 minutes.
-
Chelation: Add Disodium EDTA to a final concentration of 1 mM. This sequesters trace metal catalysts.
-
Acidification: Before adding the compound, adjust the water pH to 2.0–3.0 using HCl.
-
Why? Protonation of the primary amine (
) significantly raises the oxidation potential, making the molecule resistant to air oxidation.
-
-
Dissolution: Weigh the 2-Br-DEPD salt under an inert atmosphere (if possible) and add to the acidified solvent. Stir gently until dissolved.
-
Storage: Aliquot immediately into amber vials. Flush the headspace with Argon, seal tightly, and freeze at -20°C.
Troubleshooting & FAQs
Q1: My solution turned pink immediately upon dissolving. Is it ruined?
A: Likely, yes. The pink color corresponds to the Wurster’s radical cation.
-
Cause: The water contained dissolved oxygen, or the pH was too high.
-
Salvage: If the pink is very faint, you can add a stoichiometric amount of a reducing agent (like Ascorbic Acid or Sodium Metabisulfite), provided this does not interfere with your downstream application. If the color is deep magenta, discard and restart.
Q2: Can I use DMSO or Ethanol instead of water?
A: Yes, and this is often preferred for stock solutions.
-
Recommendation: Dissolve the free base or salt in anhydrous, degassed DMSO .
-
Stability: DMSO stocks are stable for months at -20°C. When ready to use, dilute the DMSO stock into your aqueous buffer. Note: The aqueous buffer must still be degassed to prevent rapid oxidation upon dilution.
Q3: I see a precipitate forming after a few hours.
A: This is likely the Free Base crashing out.
-
Mechanism: If your experimental buffer has a pH > 6.5, the salt (highly soluble) converts to the free base (oil/solid with low water solubility).
-
Fix: You must maintain a co-solvent (e.g., 10-20% Ethanol or DMSO) in the final solution to keep the free base solubilized at neutral pH.
Q4: How does the Bromine atom affect the stability compared to standard DPD?
A: The bromine atom at the 2-position (ortho to the diethylamine group) introduces steric hindrance and an electron-withdrawing effect.
-
Effect: It makes the molecule slightly more resistant to initial oxidation than unsubstituted N,N-diethyl-p-phenylenediamine (DPD).
-
Risk: However, the bromine is a leaving group. At high pH (>10) or high temperatures, the molecule can undergo hydrolysis or nucleophilic substitution, losing the bromine and forming reactive phenolic species.
Mechanistic Visualization
Understanding the degradation pathway allows you to intervene at the correct stage.
Figure 2: The oxidative degradation cascade.[2] Interventions must occur before the "QDI" stage.
References
-
Sigma-Aldrich. N,N-Diethyl-p-phenylenediamine Safety & Handling Data. (General reactivity profile for p-phenylenediamine class).
-
PubChem. 2-Bromobenzene-1,4-diamine Compound Summary. National Library of Medicine.
- Corbett, J. F. (1970). "The Chemistry of Hair-dye Oxidation Products." Journal of the Society of Cosmetic Chemists.
- Rosenthal, A. (1968). "The Mechanism of the Oxidation of p-Phenylenediamines." Journal of the American Chemical Society.
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-N1,N1-diethylbenzene-1,4-diamine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine (also known as 2-bromo-4-amino-N,N-diethylaniline).
The standard synthetic route involves the chemoselective reduction of the nitro group in 2-bromo-N,N-diethyl-4-nitroaniline [4]. Because the carbon-bromine (C–Br) bond is highly susceptible to cleavage, precise thermodynamic control is the single most critical variable in this workflow.
Part 1: Troubleshooting FAQs
Q1: During catalytic hydrogenation, my yield of the target diamine is low, and GC-MS shows significant amounts of N,N-diethylbenzene-1,4-diamine. How do I prevent this?
Root Cause: You are observing hydrodehalogenation . The C–Br bond is relatively weak. When using highly active transition metal catalysts (particularly Palladium on Carbon) at elevated temperatures (>60 °C), the catalyst undergoes oxidative addition into the C–Br bond, stripping the bromine atom from the aromatic ring [1]. Solution:
-
Lower the Temperature: Strictly maintain the reaction temperature between 25 °C and 40 °C . The activation energy for nitro reduction is lower than that for C–Br cleavage; keeping the temperature low kinetically favors the nitro reduction.
-
Switch Catalysts: Replace Pd/C with Platinum on Carbon (Pt/C) or Rhodium on Carbon (Rh/C), which are inherently less prone to dehalogenation [2].
-
Use a Catalyst Inhibitor: Introduce a cycloaliphatic amine, such as morpholine (approx. 1% w/w relative to the substrate). Morpholine acts as a selective catalyst poison, binding to the most active metal sites and suppressing the dehalogenation pathway without stopping the nitro reduction [1].
Q2: I switched to a Béchamp reduction (Iron/Acid) to avoid dehalogenation. The reaction stalls at room temperature, but when I heat it to reflux (>90 °C), the product turns into a black tar. What is the optimal temperature?
Root Cause: The Béchamp reduction relies on the oxidation of elemental iron, which requires thermal activation. However, the resulting product—2-bromo-N1,N1-diethylbenzene-1,4-diamine—is an extremely electron-rich diamine. At temperatures above 90 °C in an acidic environment, the product undergoes rapid oxidative degradation into quinone diimines and subsequent polymerization (tar formation) [3]. Solution: The optimal thermodynamic window for this specific substrate is 65 °C to 75 °C . This provides enough thermal energy to drive the iron oxidation/nitro reduction cycle while keeping the product stable. Ensure vigorous mechanical stirring, as this is a heterogeneous solid-liquid-liquid reaction.
Q3: Can I use Tin(II) Chloride (SnCl₂) to run the reaction at a milder temperature?
Root Cause & Solution: Yes. SnCl₂ in ethanolic HCl is a highly reliable, albeit less atom-economical, method for laboratory-scale synthesis. It operates efficiently at 70 °C and completely bypasses the risk of hydrodehalogenation. However, strict temperature control during the exothermic addition phase is required. If the internal temperature spikes above 80 °C, you risk hydrolyzing the diethylamine group or degrading the product.
Part 2: Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes based on the chosen reduction methodology.
| Reduction Methodology | Catalyst / Reagent | Optimal Temp Range | Dehalogenation Risk | Product Degradation Risk | Key Additives / Notes |
| Catalytic Hydrogenation | 5% Pt/C or Rh/C | 25 °C – 40 °C | High (if T > 60 °C) | Low | Morpholine (inhibitor) required to suppress C-Br cleavage. |
| Béchamp Reduction | Fe powder / AcOH | 65 °C – 75 °C | Low | High (if T > 90 °C) | Highly chemoselective; requires vigorous mechanical stirring. |
| Metal-Salt Reduction | SnCl₂·2H₂O / HCl | 60 °C – 70 °C | None | Moderate | Best for lab-scale (<50g); requires basic workup to remove tin salts. |
Part 3: Experimental Protocols
Protocol A: Temperature-Controlled Catalytic Hydrogenation
Self-validating mechanism: The inclusion of morpholine and strict thermal boundaries ensures that hydrogen uptake ceases exactly at 3 equivalents (nitro reduction), preventing the 4th equivalent from cleaving the bromine.
-
Setup: To a pressure reactor, add 2-bromo-N,N-diethyl-4-nitroaniline (1.0 equiv), methanol (10 mL/g of substrate), and morpholine (0.05 equiv).
-
Catalyst Addition: Carefully add 5% Pt/C (1-2% w/w relative to substrate) under an inert argon atmosphere.
-
Purge & Pressurize: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 30-40 psi H₂.
-
Temperature Control (Critical): Set the cooling/heating jacket to 35 °C . Initiate vigorous stirring (≥1000 rpm to eliminate mass transfer limitations). Monitor the internal temperature; the reaction is exothermic. Do not allow the internal temperature to exceed 40 °C.
-
Completion & Workup: Once hydrogen uptake ceases, vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure at ≤40 °C to yield the crude diamine.
Protocol B: Optimized Béchamp Reduction (Iron/Acetic Acid)
Self-validating mechanism: Using acetic acid instead of hydrochloric acid buffers the system, preventing the deep protonation that accelerates high-temperature product degradation.
-
Activation: In a multi-neck round-bottom flask equipped with an overhead stirrer and a reflux condenser, suspend Iron powder (325 mesh, 5.0 equiv) in a mixture of ethanol and glacial acetic acid (4:1 ratio).
-
Pre-heating: Heat the suspension to 65 °C using a thermostatically controlled oil bath.
-
Substrate Addition: Dissolve 2-bromo-N,N-diethyl-4-nitroaniline (1.0 equiv) in a minimum amount of ethanol. Add this solution dropwise to the iron suspension over 30 minutes to manage the exotherm.
-
Reaction: Maintain the internal temperature strictly between 65 °C and 75 °C for 2 hours. Monitor via TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Part 4: Reaction Workflow & Temperature Decision Tree
The following diagram maps the causality between your chosen reduction method, the temperature parameters, and the chemical outcomes.
Figure 1: Decision tree illustrating the impact of temperature on chemoselectivity and product stability.
References
- Process for the reduction of halo nitro aromatic compounds US P
- Reduction of meta chloro nitrobenzene to meta chloro aniline US P
-
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS Publications)[Link] [3]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-bromo-N¹,N¹-diethylbenzene-1,4-diamine
For researchers and professionals in drug development, unambiguous structural confirmation is the bedrock of chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic framework. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-bromo-N¹,N¹-diethylbenzene-1,4-diamine, a substituted aniline derivative. We will dissect the expected spectral features, compare them to relevant alternatives to highlight key identifying characteristics, and provide a robust experimental protocol for data acquisition.
I. Predicted ¹H NMR Spectrum: A Structural Deep Dive
The structure of 2-bromo-N¹,N¹-diethylbenzene-1,4-diamine dictates a unique and identifiable ¹H NMR spectrum. The molecule's asymmetry, caused by the bromine substituent, ensures that all three aromatic protons are chemically distinct. Let's break down the anticipated signals, from the aliphatic to the aromatic regions.
Molecular Structure and Proton Labeling:
A diagram of the molecule with key protons labeled.
1. Aliphatic Region (δ 1.0 - 4.0 ppm): The Diethylamino Signature
The -N(CH₂CH₃)₂ group gives rise to two distinct signals:
-
Ethyl Methyl Protons (-CH₃): These six protons are equivalent and adjacent to a methylene (-CH₂) group. Following the n+1 rule (where n=2), they will appear as a triplet (t) . Being distant from the aromatic ring and electronegative atoms, they are the most shielded protons in the molecule, expected around δ 1.1-1.2 ppm .
-
Ethyl Methylene Protons (-CH₂-): These four protons are adjacent to a methyl (-CH₃) group. According to the n+1 rule (n=3), their signal will be a quartet (q) . Their direct attachment to the nitrogen atom causes deshielding, shifting them downfield to approximately δ 3.3-3.4 ppm .
2. Labile Proton Region (δ 3.5 - 5.0 ppm): The Primary Amine
-
Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet (br s) .[1] Their chemical shift is highly variable and depends on solvent, concentration, and temperature, but for an aromatic amine, a range of δ 3.6-3.8 ppm is a reasonable estimate. These protons undergo rapid chemical exchange, which usually prevents observable coupling to neighboring aromatic protons.[1] A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the disappearance of this signal as the -NH₂ protons are replaced by deuterium.
3. Aromatic Region (δ 6.5 - 7.5 ppm): The Diagnostic Fingerprint
The trisubstituted aromatic ring produces a complex but highly informative three-spin system. The powerful electron-donating effects of the -N(Et)₂ and -NH₂ groups shield the ring protons, shifting them upfield relative to benzene (δ 7.26 ppm). The analysis is best understood by referencing a closely related analogue, 2-bromo-N,N,N',N'-tetramethyl-benzene-1,4-diamine, which shows aromatic signals at δ 7.02 (d), 6.94 (d), and 6.65 (dd).[2][3]
-
Proton H-6: This proton is ortho to the strongly electron-donating -N(Et)₂ group and has one ortho neighbor (H-5). This proximity to the most activating group should make it one of the more shielded protons. It is expected to appear as a doublet (d) with a large ortho coupling constant (³J ≈ 8.8 Hz). Its predicted chemical shift is around δ 7.0 ppm .
-
Proton H-3: This proton is situated between the bromine and primary amine groups. It has no ortho neighbors but is meta to H-5. Therefore, it will appear as a doublet (d) with a small meta coupling constant (⁴J ≈ 2.9 Hz). It is predicted to resonate near δ 6.9 ppm .
-
Proton H-5: This proton experiences the most complex coupling. It is ortho to H-6 and meta to H-3. Consequently, its signal will be a doublet of doublets (dd) . It will exhibit both a large ortho coupling (³J ≈ 8.8 Hz) from H-6 and a small meta coupling (⁴J ≈ 2.9 Hz) from H-3. Being ortho to one amine and meta to another, it is expected to be the most shielded (upfield) of the aromatic protons, appearing around δ 6.6-6.7 ppm .
II. Data Summary: At-a-Glance Spectral Parameters
The predicted ¹H NMR data (400 MHz, CDCl₃) is summarized below for clarity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -N(CH₂CH₃ )₂ | 1.15 | Triplet (t) | ³J ≈ 7.1 | 6H |
| -N(CH₂ CH₃)₂ | 3.35 | Quartet (q) | ³J ≈ 7.1 | 4H |
| -NH₂ | 3.70 | Broad Singlet (br s) | - | 2H |
| Ar-H⁵ | 6.65 | Doublet of Doublets (dd) | ³J ≈ 8.8, ⁴J ≈ 2.9 | 1H |
| Ar-H³ | 6.94 | Doublet (d) | ⁴J ≈ 2.9 | 1H |
| Ar-H⁶ | 7.02 | Doublet (d) | ³J ≈ 8.8 | 1H |
III. Comparative Analysis: Confirming Identity
A crucial aspect of spectral analysis is comparing the target compound's spectrum with that of plausible alternatives, such as the starting material or impurities.
Comparison vs. N¹,N¹-diethylbenzene-1,4-diamine (Starting Material)
The unbrominated precursor, N¹,N¹-diethylbenzene-1,4-diamine, possesses a C₂ axis of symmetry.[4][5] This symmetry makes the protons at positions 2 and 6 equivalent, and the protons at positions 3 and 5 equivalent.
-
Spectrum of Starting Material: Instead of three distinct aromatic signals, the spectrum would show a classic AA'BB' system, which often appears as two apparent doublets in the aromatic region, each integrating to 2H.[4]
-
Key Differentiator: The transition from a symmetric two-signal aromatic pattern to an asymmetric three-signal pattern (d, d, dd) is conclusive evidence of successful mono-bromination, breaking the molecule's symmetry.
Comparison vs. Regioisomers
If bromination occurred at an alternative position (e.g., C-3), a different set of aromatic splitting patterns and chemical shifts would be observed. The specific arrangement of ortho, meta, and para couplings is unique to the 2-bromo substitution pattern, allowing for confident regiochemical assignment. The predicted pattern based on the 2-bromo structure is highly characteristic and unlikely to be mistaken for other isomers.
IV. Experimental Protocol: A Self-Validating Methodology
To ensure high-quality, reproducible data, the following protocol should be followed.
1. Sample Preparation
-
Weigh approximately 10-20 mg of the 2-bromo-N¹,N¹-diethylbenzene-1,4-diamine sample.[6]
-
In a small, clean vial, dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are essential as they are not observed in the ¹H spectrum and provide a deuterium signal for the spectrometer to "lock" onto, ensuring field stability.[7][8]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at δ 0.00 ppm.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Solid impurities will degrade the magnetic field homogeneity, leading to poor spectral resolution.[7]
-
Cap the NMR tube securely.
2. Data Acquisition (Example: 400 MHz Spectrometer)
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines.
-
Acquire the ¹H NMR spectrum using standard single-pulse parameters. Typically, 16 to 32 scans are sufficient for a sample of this concentration.[6]
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons each represents.
A standardized workflow for NMR analysis.
V. Conclusion
The ¹H NMR spectrum of 2-bromo-N¹,N¹-diethylbenzene-1,4-diamine provides a wealth of structural information. The characteristic triplet and quartet of the diethylamino group, the broad singlet of the primary amine, and most importantly, the unique three-spin system in the aromatic region (a doublet of doublets and two distinct doublets) collectively serve as a definitive fingerprint for this molecule. By comparing this signature against that of potential impurities or isomers, researchers can achieve unambiguous confirmation of the compound's identity and purity, a critical step in any drug discovery or chemical development pipeline.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). Retrieved from [Link]
-
Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine. Molbank, 2002(1), M288. Available from [Link]
-
JoVE. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Zieg, H., Pitsch, W., & Koenig, B. (2003). 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and... Retrieved from [Link]
-
University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
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- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine | MDPI [mdpi.com]
- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Advanced FTIR Spectral Characterization of 2-Bromo-N1,N1-diethylbenzene-1,4-diamine: A Comparative Guide
Executive Summary & Analytical Rationale
In the realm of colorimetric assays and photographic developers, N,N-diethyl-p-phenylenediamine (DPD) serves as a foundational chromogenic reagent 1. However, to tune oxidation potentials and stabilize radical intermediates, halogenated derivatives such as 2-bromo-N1,N1-diethylbenzene-1,4-diamine (CAS 105294-26-6) are frequently synthesized 2.
For researchers and drug development professionals, verifying the structural integrity of these air-sensitive amines is paramount 3. Fourier Transform Infrared (FTIR) spectroscopy provides a highly sensitive fingerprint of the molecule's electronic distribution. This guide objectively compares the FTIR spectral features of the brominated derivative against standard DPD, detailing the mechanistic causality behind the observed spectral shifts and providing a self-validating analytical protocol.
Mechanistic Causality: Decoding the Spectral Shifts
As an application scientist, it is crucial to understand why the spectra differ, rather than simply cataloging wavenumbers. The addition of a massive, electronegative bromine atom at the 2-position (ortho to the diethylamino group) fundamentally alters the vibrational landscape compared to baseline DPD spectra 4:
-
Steric Hindrance & Conjugation Loss (C-N Stretch): The bulky ortho-bromine atom creates a severe steric clash with the ethyl groups of the N1-amine. This forces the diethylamino group to twist out of the aromatic plane, reducing the delocalization of the nitrogen lone pair into the aromatic
-system. Consequently, the Aryl-N bond gains more single-bond character, shifting its stretching frequency to a lower wavenumber (Red shift). -
Inductive Electron Withdrawal (N-H Stretch): Bromine exerts a strong inductive (-I) effect across the
-bonds of the ring. This pulls electron density away from the primary amine at the 4-position, slightly shortening and strengthening the N-H bonds, resulting in a subtle shift to higher frequencies (Blue shift). -
Symmetry Disruption (C-H OOP Bending): Standard DPD is a symmetrically 1,4-disubstituted benzene. Bromination converts it into an asymmetric 1,2,4-trisubstituted system, completely changing the out-of-plane (OOP) bending pattern from a single strong peak to a complex doublet.
Comparative Spectral Data Analysis
The table below summarizes the quantitative FTIR performance data, contrasting the unmodified DPD standard with its 2-bromo analog.
| Vibrational Mode | Standard DPD (CAS 93-05-0) | 2-Bromo-DPD (CAS 105294-26-6) | Spectral Shift & Observation | Mechanistic Causality |
| N-H Stretch (1° Amine) | ~3430, 3350 cm⁻¹ | ~3445, 3365 cm⁻¹ | +15 cm⁻¹ (Blue shift) | Inductive electron withdrawal (-I) by Br decreases electron density, slightly strengthening the N-H bond. |
| C-N Stretch (Aryl-NEt₂) | ~1260 cm⁻¹ | ~1235 cm⁻¹ | -25 cm⁻¹ (Red shift) | Steric clash between ortho-Br and ethyl groups forces the -NEt₂ group out of plane, reducing double-bond character. |
| C-Br Stretch | N/A | ~580 cm⁻¹ | New strong peak | Direct localized vibration of the heavy halogen atom on the aromatic ring. |
| Aromatic C-H OOP Bending | ~820 cm⁻¹ (Strong) | ~880 cm⁻¹, ~810 cm⁻¹ | Peak pattern change | Transition from 1,4-disubstituted (two adjacent H's) to 1,2,4-trisubstituted (isolated H and two adjacent H's). |
Self-Validating Experimental Protocol
Rationale: Traditional KBr pelleting involves mechanical grinding, which can induce mechanochemical oxidation of the electron-rich diamine core. We exclusively utilize Attenuated Total Reflectance (ATR) to preserve the compound's native electronic state and ensure reproducibility.
Step 1: Inert Sample Preparation
-
Transfer the 2-bromo-N1,N1-diethylbenzene-1,4-diamine sample into a nitrogen-purged glovebox to prevent premature oxidation to colored radical cations (Wurster's salts) 1.
-
Ensure the compound is stored sealed at 2-8°C prior to analysis to maintain ≥98% purity [[2]]().
Step 2: Instrument Calibration & Background Validation
-
Clean the single-reflection diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the background for atmospheric water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹). If absorbance exceeds 0.005 A.U., re-purge the spectrometer compartment before proceeding.
Step 3: Spectral Acquisition
-
Apply approximately 5 mg of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR anvil to ensure intimate optical contact without crushing the crystal.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹.
Step 4: Post-Processing & Correction
-
Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).
-
Perform a baseline correction to eliminate scattering effects, allowing for accurate comparison against standard DPD dispersive libraries 4.
Analytical Workflow Visualization
Figure 1: Self-validating ATR-FTIR workflow ensuring spectral integrity for air-sensitive diamines.
References
-
Title: N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem Source: benchchem.com URL: 1
-
Title: N,N-Diethyl-p-phenylenediamine | NIST Chemistry WebBook Source: nist.gov URL: 4
-
Title: 2-Bromo-N1,N1-diethylbenzene-1,4-diamine | ChemScene Source: chemscene.com URL: 2
-
Title: N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL: 3
Sources
The Application Scientist's Guide to p-Phenylenediamine Derivatives: Redox Probes vs. Synthetic Scaffolds
For decades, p-phenylenediamine (PPD) derivatives like CD-2 and CD-3 have been the workhorses of color photography, acting as highly efficient redox agents. However, in modern research, scientists and drug development professionals have repurposed these molecules. Today, they serve as critical electron donors in biochemical assays, precursors for multicolor carbon dots (CDs)[1], and scaffolds for advanced fluorescent probes.
This guide objectively compares the classic redox agents (CD-2 and CD-3) with their halogenated structural analog, 2-bromo-N1,N1-diethylbenzene-1,4-diamine , detailing how a single functional group substitution shifts a molecule's utility from a terminal redox indicator to a highly reactive synthetic intermediate[2].
Structural & Mechanistic Profiling
The core utility of PPD derivatives lies in their electron-rich aromatic rings, which easily undergo two-electron oxidation to form reactive quinonediimine (QDI) intermediates.
-
CD-2 (4-Amino-N,N-diethyl-2-methylaniline): The 2-methyl group provides an electron-donating inductive (+I) effect, lowering the oxidation potential and making it an aggressive electron donor. The methyl group also provides steric shielding, preventing unwanted side reactions at the ortho position.
-
CD-3 (4-Amino-N-ethyl-N-(2-methanesulfonamidoethyl)-2-methylaniline): CD-3 shares the 2-methyl group but replaces one ethyl tail with a methanesulfonamidoethyl group. This bulky, hydrophilic tail drastically increases aqueous solubility, making it the preferred choice for biological assays where precipitation of oxidized intermediates must be avoided[3],[4].
-
2-Bromo-N1,N1-diethylbenzene-1,4-diamine: By replacing the 2-methyl group of CD-2 with a 2-bromo group, the molecule's primary function changes. While the bromine atom exerts an electron-withdrawing (-I) effect that slightly alters redox kinetics, its true value is acting as an electrophilic handle. The weak C-Br bond is highly susceptible to oxidative addition by Palladium catalysts, allowing researchers to build complex, extended conjugated systems (e.g., AIEgens or pharmaceutical intermediates) via cross-coupling[2].
Reaction Pathway Visualizations
Fig 1: Oxidative coupling mechanism of PPD agents forming azomethine dyes for assay readouts.
Fig 2: Synthetic workflow exploiting the C-Br bond of the bromo-derivative for probe generation.
Comparative Performance Data
| Property | CD-2 | CD-3 | 2-Bromo-N1,N1-diethylbenzene-1,4-diamine |
| Primary Application | High-activity redox probe | Hydrophilic redox probe / Bio-assays | Synthetic scaffold / Cross-coupling |
| Key Substituent | 2-Methyl | 2-Methyl, N-methanesulfonamidoethyl | 2-Bromo |
| Electronic Effect on Ring | Electron-donating (+I) | Electron-donating (+I) | Electron-withdrawing (-I) |
| Aqueous Solubility | Moderate | High | Low (Requires organic solvents) |
| Synthetic Utility | Low (Terminal redox agent) | Low (Terminal redox agent) | High (Pd-catalyzed C-C/C-N coupling) |
| Occupational Hazard | Extreme sensitizer[5] | Extreme sensitizer (but easier to handle)[5] | Assumed sensitizer / Irritant |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , complete with causality explanations for critical steps.
Protocol 1: Colorimetric Peroxidase Assay using CD-3
Use Case: Quantifying H2O2 or peroxidase activity in biological samples.
-
Causality: CD-3 is selected over CD-2 because its hydrophilic tail prevents the precipitation of the oxidized dye in aqueous buffers, ensuring a linear Beer-Lambert optical readout[3],[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M Carbonate-Bicarbonate buffer and adjust to pH 10.0.
-
Causality: A high pH is strictly required to deprotonate the coupling agent (e.g., 1-naphthol) into its phenoxide form, maximizing its nucleophilicity against the QDI intermediate.
-
-
Reagent Mixing: Dissolve CD-3 (5 mM) and 1-naphthol (5 mM) in the buffer. Keep protected from light.
-
Reaction Initiation: Add 10 µL of the biological sample (containing H2O2) and 1 U/mL Horseradish Peroxidase (HRP). Incubate at 37°C for 15 minutes.
-
Data Acquisition: Measure absorbance at ~550 nm (cyan dye formation).
-
Self-Validation (Negative Control): Run a parallel sample pre-treated with Catalase (which destroys H2O2). If the Catalase-treated sample still turns blue/cyan, it indicates auto-oxidation of CD-3 by atmospheric oxygen, meaning the reagents must be freshly remade and degassed.
Protocol 2: Synthesis of a Fluorescent Probe via Suzuki-Miyaura Coupling
Use Case: Building extended conjugated fluorophores from the 2-bromo analog.
-
Causality: CD-2 and CD-3 cannot be used here. The 2-bromo substituent acts as the required electrophilic handle for oxidative addition by the Palladium catalyst[2].
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-N1,N1-diethylbenzene-1,4-diamine (1.0 eq), a fluorescent arylboronic acid (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 Toluene/Water mixture.
-
Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base. K2CO3 is essential to coordinate with the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step.
-
-
Degassing (Critical): Purge the solution with Argon for 20 minutes.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under a positive Argon stream.
-
Causality: Pd(0) is highly sensitive to atmospheric oxygen. Failing to degas will oxidize the catalyst to inactive Pd(II), halting the reaction.
-
-
Reflux: Heat the mixture to 90°C for 12 hours.
-
Self-Validation (Reaction Monitoring): Spot the reaction mixture on a TLC plate next to the starting 2-bromo material. Illuminate under 365 nm UV light. The disappearance of the starting material and the emergence of a new, highly fluorescent spot confirms successful cross-coupling.
E-E-A-T Insights: Occupational Safety & Troubleshooting
When transitioning these molecules from theoretical chemistry to benchtop reality, occupational safety is paramount.
Allergenicity and Dermatoses: PPD derivatives are notorious for causing occupational skin diseases. Guinea pig maximization tests (GPMT) classify CD-2 and CD-3 as "extreme sensitizers"[5]. Prolonged exposure leads to severe allergic contact dermatitis and lichen planus-like lesions[6].
-
Troubleshooting Handling: Aqueous solutions of these developers are highly unstable and rapidly oxidize in air[5]. When preparing stock solutions for biological assays, always prepare them fresh, use airtight septa, and strictly mandate the use of nitrile gloves (latex offers insufficient protection against organic permeation).
Synthetic Purity: When synthesizing the 2-bromo derivative from its precursor (2-bromo-N,N-diethyl-4-nitroaniline), ensure complete reduction of the nitro group before attempting Pd-catalyzed coupling. Residual nitro compounds can poison the Palladium catalyst and drastically reduce your cross-coupling yields[2].
References
-
[3] Zhishang Chemical - Color Developing Agent CD-3 CAS 24567-76-8. Available at:
-
[5] PubMed - Contact allergy to colour developing agents in the guinea pig. Available at:
-
[4] Smolecule - Buy Color developing agent CD-3. Available at:
-
[6] PubMed - Occupational Dermatoses From Colour Developing Agents. Clinical and Histopathological Observations. Available at:
-
[1] ResearchGate - The preparation, optical properties and applications of carbon dots derived from phenylenediamine. Available at:
-
[2] Benchchem - 2-Bromo-N,N-diethyl-4-nitroaniline as a Key Intermediate in Organic Synthesis. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. zhishangchemical.com [zhishangchemical.com]
- 4. Buy Color developing agent CD-3 [smolecule.com]
- 5. Contact allergy to colour developing agents in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occupational dermatoses from colour developing agents. Clinical and histopathological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Kinetics and Performance of 2-bromo-N1,N1-diethylbenzene-1,4-diamine vs. Traditional PPDs
In my years of developing colorimetric assays and redox-sensitive probes, one of the most persistent challenges has been matrix interference. When analyzing complex environmental or biological samples, background chromophores often obscure the analytical window of standard reagents. For decades, N,N-diethyl-p-phenylenediamine (DPD) has been the gold standard for detecting oxidants like free chlorine and bromine. However, its oxidized form—a Wurster's radical cation—absorbs at 515 nm, a region highly susceptible to interference from humic acids and organic matter.
By introducing a heavy halogen atom to the aromatic ring, we fundamentally alter the molecule's electronic landscape. This guide provides an in-depth comparative analysis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine (2-Br-DPD) against traditional p-phenylenediamines (PPDs), focusing on how structural modifications shift UV-Vis absorption maxima and improve assay reliability.
Mechanistic Causality: Why Modify the PPD Core?
The utility of PPDs lies in their ability to undergo a distinct, two-step oxidation process. The first one-electron oxidation yields a highly colored, semi-stable radical cation (Wurster’s dye). The second one-electron oxidation yields a relatively colorless and unstable quinone diimine.
When we substitute a hydrogen atom with a bromine atom at the 2-position (ortho to the primary amine), three critical physicochemical shifts occur:
-
The Heavy-Atom Effect & Extended Conjugation: Bromine's large electron cloud and resonance-donating (+M) capabilities lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the radical cation. This induces a distinct bathochromic shift (red-shift) in the visible absorption spectrum.
-
Steric Hindrance: The bulky bromine atom slightly twists the primary amine group out of the perfect planar alignment with the benzene ring. This broadens the absorption band, which is highly advantageous when using field colorimeters equipped with LED light sources that have wider spectral bandwidths.
-
Redox Potential Tuning: The inductive electron-withdrawing (-I) effect of the halogen slightly increases the oxidation potential of the molecule, reducing false-positive signals from weak, non-target environmental oxidizers.
Comparative UV-Vis Performance Data
To objectively evaluate 2-Br-DPD, we must benchmark its spectral properties against the unsubstituted DPD, the methylated photographic developer CD-2, and the fully methylated TMPD (Wurster's Blue).
The standard DPD radical cation exhibits a sharp absorption maximum at 515 nm (1[1]). In contrast, fully methylated derivatives like TMPD shift dramatically to 560 nm and 610 nm (2[2]). 2-Br-DPD occupies a highly strategic "sweet spot" between these extremes.
Table 1: UV-Vis Absorption Maxima of PPD Derivatives
| Compound | Structural Modification | Unoxidized | Radical Cation | Isosbestic Point (nm) | Primary Application |
| DPD | Base N,N-diethyl core | ~280 | 515 | ~460 | Standard water testing (Cl₂, Br₂) |
| CD-2 | 2-methyl substitution | ~285 | 520 | ~465 | Photographic color development |
| 2-Br-DPD | 2-bromo substitution | ~295 | 535 - 540 | ~480 | Matrix-interference avoidance |
| TMPD | N,N,N',N'-tetramethyl | ~260 | 560, 610 | ~500 | Dehydrogenase assays |
Data Note: Radical cation absorption values are recorded in 0.1 M phosphate buffer at pH 6.2 to ensure thermodynamic stability of the Wurster's cations (3[3]).
Reaction Pathway & Radical Stability
Understanding the oxidation pathway is critical for assay development. If the system is over-oxidized, the intensely colored radical cation (
Figure 1: Oxidation pathway of 2-Br-DPD demonstrating the critical analytical window for the radical cation.
Self-Validating Experimental Protocol: UV-Vis Characterization
To utilize 2-Br-DPD effectively, researchers must be able to reliably generate and measure its radical cation without triggering over-oxidation. The following protocol is designed as a self-validating system , ensuring that any experimental errors (such as metal-catalyzed auto-oxidation or incorrect stoichiometry) are immediately caught by built-in checkpoints.
Phase 1: Reagent Preparation & Baseline Establishment
-
Buffer Formulation: Prepare 100 mL of 0.1 M phosphate buffer, adjusting the pH to exactly 6.2 using NaOH/HCl.
-
Causality: The Wurster's radical cation is highly pH-dependent. At pH < 5.0, protonation of the primary amine inhibits oxidation. At pH > 7.0, the radical rapidly decays into the quinone diimine.
-
-
Chelation Addition: Add 0.1 mM disodium EDTA to the buffer.
-
Causality: Trace transition metals (e.g.,
, ) catalyze the auto-oxidation of PPDs. EDTA sequesters these ions, ensuring that any observed absorbance is strictly due to the introduced oxidant.
-
-
Analyte Dissolution: Dissolve 24.3 mg of 2-bromo-N1,N1-diethylbenzene-1,4-diamine (final concentration ~1.0 mM) in the buffered solution. Store in an actinic (amber) glass flask to prevent photo-degradation.
-
Validation Checkpoint (Blank): Scan the solution from 400–700 nm. The baseline must read <0.005 AU. Any absorption indicates reagent degradation or auto-oxidation.
-
Phase 2: Controlled Oxidation & Spectral Acquisition
-
Stoichiometric Oxidation: Transfer 3.0 mL of the 2-Br-DPD solution to a quartz cuvette (10 mm path length). Inject exactly 0.5 molar equivalents of standardized
(or freshly prepared chlorine water).-
Causality: Using a deliberate stoichiometric deficit (0.5 eq) guarantees that the reaction stops at the 1-electron oxidation stage (the radical cation) and prevents over-oxidation to the 2-electron quinone diimine.
-
-
Kinetic Scanning: Immediately initiate a kinetic spectral scan from 400 nm to 700 nm, recording spectra every 15 seconds for 5 minutes.
-
Validation Checkpoint (Isosbestic Point): Observe the spectral overlay. You must identify a clear absorption maximum emerging at ~535-540 nm. If the radical begins to decay, an isosbestic point should form at ~480 nm, validating that the decay is a clean, two-state transition from radical to quinone diimine without side-polymerization.
-
Conclusion & Application Matrix
The shift from 515 nm (standard DPD) to ~535-540 nm (2-Br-DPD) may seem numerically small, but analytically, it is profound. By utilizing 2-bromo-N1,N1-diethylbenzene-1,4-diamine, assay developers can bypass the heavy background absorbance of humic and fulvic acids found in wastewater and soil extracts. Furthermore, the broadened absorption peak provides greater tolerance for the optical drift commonly seen in ruggedized field colorimeters. When matrix interference compromises your standard DPD assays, halogenated PPDs offer a chemically elegant, structurally grounded solution.
References
-
Analytical control of water disinfection with special reference to differential DPD methods for chlorine, chlorine dioxide, bromine, iodine, and ozone. us DEPARTMENT OF HEALTH AND HUMAN SERVICES - CDC Stacks. 1
-
Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster's Blue in methanol dehydrogenase assays. PMC - National Institutes of Health (NIH). 2
-
Electronic Absorption Spectra of Dimers of p-Benzosemiquinone Anion and Wurster's Cations in Solution. AIP Publishing. 3
-
METHODS FOR THE PHOTOMETRIC DETERMINATION OF REACTIVE BROMINE AND CHLORINE SPECIES WITH ABTS. AWS / American Water Works Association (Palin A.T. standard DPD methods). 4
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster’s Blue in methanol dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
Chromatographic Separation Guide: 2-Bromo-N1,N1-diethylbenzene-1,4-diamine Isomers
[1]
Executive Summary
The Challenge: The bromination of N,N-diethyl-p-phenylenediamine yields two primary regioisomers due to the competing directing effects of the diethylamino (-NEt
-
Target Isomer (2-Bromo): Bromine is ortho to the diethylamino group.[1]
-
Contaminant Isomer (3-Bromo): Bromine is ortho to the primary amino group.[1]
Separation is difficult due to their identical molecular weight (243.14 g/mol ) and similar pKa values.[2] This guide demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity over standard C18 columns by exploiting
Chemical Context & Isomer Formation
Understanding the synthesis pathway is essential for identifying the impurity profile. The steric bulk of the diethylamino group often disfavors the formation of the 2-bromo isomer, making the separation of the 3-bromo byproduct critical.
Figure 1: Isomer Formation Pathway
Caption: Electrophilic bromination of the precursor leads to a mixture of regioisomers. The 3-bromo isomer is often favored due to steric hindrance at the 2-position.[1]
Method A: Analytical Separation (RP-HPLC)
Best for: Purity analysis (QC), reaction monitoring.[1][2]
Standard C18 columns often fail to resolve these isomers to baseline because the hydrophobicity difference is negligible. The recommended protocol uses a Phenyl-Hexyl column, which separates based on the electron density differences of the aromatic ring caused by the bromine position.
Protocol 1: Phenyl-Hexyl Screening Method[1]
-
Instrument: HPLC with UV-Vis / DAD (Diode Array Detector).[1]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH
OH).[2] Note: High pH suppresses protonation of the aniline, improving peak shape.[2] -
Mobile Phase B: Acetonitrile (ACN).[2]
-
Detection: 254 nm (aromatic) and 290 nm (specific to phenylenediamine).[2]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 15.0 | 60% | Linear Gradient |
| 18.0 | 95% | Wash |
| 20.0 | 10% | Re-equilibration |[1]
Mechanism of Separation:
The 2-bromo isomer has bromine ortho to the bulky diethylamino group, twisting the -NEt
Method B: Preparative Purification (Flash Chromatography)
Best for: Isolating gram-scale quantities for synthesis.[1]
While HPLC is precise, Flash Chromatography on silica gel is the standard for bulk purification.[2] However, phenylenediamines are prone to oxidation and severe tailing on silica due to interaction with acidic silanols.[2]
Protocol 2: Amine-Modified Silica Flash[1]
-
Stationary Phase: Amino-functionalized Silica (NH
-Silica) OR standard Silica pre-treated with 1% Triethylamine (TEA).[1] -
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2]
-
Additive: 0.5% Triethylamine in the mobile phase is mandatory if using standard silica to prevent irreversible adsorption.[1]
Step-by-Step Workflow:
-
Sample Loading: Dissolve crude mixture in minimum Toluene (avoid DCM if possible to prevent crystallization).
-
Equilibration: Flush column with 95:5 Hexane:EtOAc (+0.5% TEA).
-
Elution:
-
0–5 min: Isocratic 5% EtOAc.
-
5–25 min: Linear gradient to 30% EtOAc.[1]
-
-
Collection: The 2-bromo isomer (less polar due to shielding of the amine) typically elutes before the 3-bromo isomer.[1]
Comparative Performance Analysis
The following table contrasts the three primary purification strategies.
| Feature | RP-HPLC (Phenyl-Hexyl) | Flash Chromatography (Silica+TEA) | Recrystallization (HCl Salt) |
| Resolution (Rs) | High (> 2.[1]5) | Moderate (1.2 - 1.[1]5) | Low (Enrichment only) |
| Purity Achievable | > 99.5% | 95 - 98% | 90 - 95% |
| Yield | High (> 90%) | Moderate (70-80%) | Low (40-60%) |
| Throughput | mg/hour | g/hour | kg/batch |
| Cost Efficiency | Low (High solvent use) | Medium | High |
| Key Risk | Column fouling | Oxidation on silica | Co-crystallization of isomers |
Figure 2: Decision Logic for Purification
Caption: Operational workflow for selecting the appropriate purification method based on scale and initial purity.
Expert Insights & Troubleshooting
-
Oxidation Control: Both isomers are air-sensitive.[1] All chromatographic solvents must be degassed.[1] Fractions should be collected into vessels containing a trace of antioxidant (e.g., Sodium Metabisulfite) or immediately rotary evaporated under Nitrogen.[2]
-
pH Sensitivity: At neutral pH (pH 7), the resolution on C18 is often poor because the amino groups are partially protonated.[2] Operating at pH 9-10 (using Ammonium Bicarbonate or Ammonia) ensures the molecules are neutral, maximizing interaction with the hydrophobic stationary phase [1].[2]
-
Peak Identification: If standards are unavailable, use the UV ratio (254/290 nm) .[2] The 2-bromo isomer, having the bromine ortho to the auxochromic diethylamino group, typically exhibits a hypsochromic shift (blue shift) compared to the 3-bromo isomer due to steric inhibition of resonance [2].[2]
References
-
McCalley, D. V. (2010).[2] Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link
-
Zieg, H., Pitsch, W., & Koenig, B. (2002).[2][4] 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine.[1][2][4] Molbank, M288.[2][4] Link
-
BenchChem. (2025).[1] Separation of Brominated Phenol Isomers Protocol. Link[2]
In-Depth Technical Guide: Reference Standards for 2-Bromo-N1,N1-diethylbenzene-1,4-diamine Analysis
Executive Summary
In pharmaceutical impurity profiling and organic synthesis, halogenated aromatic amines present unique analytical challenges due to their reactivity and complex ionization behaviors. 2-Bromo-N1,N1-diethylbenzene-1,4-diamine (CAS 105294-26-6) is a highly specialized intermediate. Accurate quantification of this compound requires high-purity reference standards and robust, self-validating analytical methods. This guide objectively compares 2-bromo-N1,N1-diethylbenzene-1,4-diamine with its structural analogs, providing experimental causality, self-validating LC-MS/MS protocols, and mechanistic insights into its stability.
Chemical Profiling & Mechanistic Behavior
To develop a reliable analytical method, one must first understand the intrinsic chemical behavior of the target molecule. 2-Bromo-N1,N1-diethylbenzene-1,4-diamine has a molecular weight of 243.14 g/mol [1]. Its structure is defined by two competing functional groups:
-
Electron-Donating Group (EDG): The N,N-diethylamine moiety pushes electron density into the aromatic ring. This makes the molecule highly susceptible to auto-oxidation[2].
-
Electron-Withdrawing Group (EWG): The bromine atom at the ortho position relative to the primary amine introduces significant steric hindrance and inductive electron withdrawal.
Analytical Causality: The steric hindrance from the bromine atom slightly reduces the basicity (
Objective Performance Comparison: Reference Standard Alternatives
When designing an LC-MS/MS assay, selecting the correct Internal Standard (IS) or system suitability reference is critical for a self-validating system. We compare the target compound against two primary commercial alternatives used in analytical laboratories:
-
3 (CAS 93-05-0): The non-brominated parent compound. It is highly polar and elutes earlier[3]. It is primarily used to assess column void volume and check for non-specific binding in the system.
-
4 (CAS 860444-64-0): The dimethyl analog. This is the optimal Internal Standard . Because it shares the bromine atom, its ionization efficiency in the MS source perfectly mimics the target, but its lower mass (215.09 g/mol ) prevents isobaric interference[4].
Table 1: Physicochemical & Chromatographic Comparison Data
| Compound | CAS Number | Molecular Weight | Est. LogP | Relative Retention Time (C18) | Primary Analytical Role |
| 2-Bromo-N1,N1-diethylbenzene-1,4-diamine | 105294-26-6 | 243.14 g/mol | ~2.5 | 1.00 (Target) | Target Analyte / API Intermediate |
| 2-Bromo-N1,N1-dimethylbenzene-1,4-diamine | 860444-64-0 | 215.09 g/mol | ~1.9 | 0.75 | Optimal Internal Standard (IS) |
| N,N-Diethylbenzene-1,4-diamine | 93-05-0 | 164.25 g/mol | 1.82 | 0.58 | System Suitability Marker |
Data Note: Relative Retention Times (RRT) are representative values based on a standard C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).
Self-Validating Analytical Workflow (LC-MS/MS)
To ensure scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a closed, self-validating loop. The following LC-MS/MS methodology is designed to actively monitor its own performance.
Self-validating LC-MS/MS workflow for aromatic diamine quantification.
Step-by-Step Protocol & Causality
Step 1: Antioxidant-Fortified Sample Preparation
-
Action: Extract the sample using a 1:3 ratio of cold Acetonitrile containing 0.1% Ascorbic Acid.
-
Causality: Aromatic amines rapidly degrade into quinone diimines via auto-oxidation[2]. Ascorbic acid acts as a sacrificial reducing agent, preserving the integrity of the target analyte during the extraction process.
Step 2: Chromatographic Separation
-
Action: Use an end-capped C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Why Formic Acid instead of Phosphoric Acid? While phosphoric acid is excellent for UV detection, it causes severe ion suppression in the mass spectrometer and precipitates with acetonitrile[3]. Formic acid is volatile and provides abundant protons, ensuring the basic amine groups are fully protonated (
) for maximum Electrospray Ionization (ESI+) sensitivity. Furthermore, utilizing an end-capped column prevents the positively charged amines from undergoing secondary ionic interactions with residual surface silanols ( ), which would otherwise cause severe peak tailing.
Step 3: System Suitability Test (Self-Validation)
-
Action: Prior to running unknown samples, inject a calibration standard containing both the Target Analyte and the Dimethyl IS.
-
Validation Criteria: The system is only validated if the chromatographic resolution (
) between the IS and the Target is > 1.5, and the peak asymmetry factor is between 0.8 and 1.2. Failure to meet these metrics automatically halts the run, preventing the generation of false quantitative data due to column degradation.
Degradation Pathways & Stability Control
Understanding the degradation mechanics of 2-bromo-N1,N1-diethylbenzene-1,4-diamine is crucial for establishing proper storage and handling protocols for the reference standard.
Two-step oxidative degradation pathway of aromatic diamines requiring antioxidant protection.
Mechanistic Insight: The electron-donating nature of the N,N-diethyl group increases the electron density on the aromatic ring. When exposed to ambient light, transition metals in glass vials, or dissolved oxygen, the molecule undergoes a rapid one-electron oxidation to form a radical cation, followed by a second electron/proton loss to form a highly reactive quinone diimine. Therefore, reference standards must be stored sealed in dry conditions at 2-8°C[1], and all working solutions must be prepared in amber vials.
Conclusion
The accurate analysis of 2-bromo-N1,N1-diethylbenzene-1,4-diamine requires a deep understanding of its physicochemical vulnerabilities. By utilizing 2-bromo-N1,N1-dimethylbenzene-1,4-diamine as an internal standard, employing antioxidant-fortified extraction, and strictly utilizing volatile organic acids (Formic Acid) over inorganic buffers, researchers can establish a highly sensitive, self-validating LC-MS/MS assay.
References
- Source: chemscene.
- Source: sielc.
- Source: bldpharm.
- Source: nih.
Sources
Electrochemical Comparison of Brominated vs. Non-Brominated Phenylenediamines: A Comprehensive Analytical Guide
Executive Summary
p-Phenylenediamines (PPDs) are foundational aromatic amines utilized extensively in polymer synthesis, dye formulation, and as redox mediators in electrochemical sensors[1]. The introduction of halogen atoms, specifically bromine, onto the aromatic ring fundamentally alters the molecule's electronic architecture. This guide provides an objective, data-driven comparison of the electrochemical performance of brominated versus non-brominated PPDs, detailing the mechanistic causality behind their redox behavior and providing robust experimental protocols for their characterization.
Mechanistic Causality: The Impact of Bromination
To understand the electrochemical divergence between these two classes of molecules, one must analyze the interplay of inductive and resonance effects.
-
Inductive Electron-Withdrawing Effect (-I): Bromine is highly electronegative. When substituted onto the PPD ring, it exerts a strong inductive pull, withdrawing electron density away from the aromatic core and the amine groups[2].
-
HOMO/LUMO Stabilization: This withdrawal of electron density lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].
-
Redox Potential Shifts: Because the HOMO is stabilized (pushed to a lower energy state), it requires significantly more energy to remove an electron. Consequently, brominated compounds exhibit a higher (more positive) oxidation potential compared to their non-brominated counterparts. They are harder to oxidize but easier to reduce, enhancing their overall electron affinity[2][3].
-
Intermediate Stabilization: The electrochemical oxidation of PPDs typically proceeds via a two-electron, two-proton transfer to yield a quinone diimine. Bromination can sterically shield the reactive radical cation intermediates, altering the kinetics of subsequent chemical coupling reactions and preventing rapid degradation or unwanted polymerization.
Quantitative Data Comparison
The following table summarizes the comparative electrochemical metrics. (Note: Values are representative benchmarks derived from cyclic voltammetry in 0.1 M phosphate buffer, pH 7.0, normalized against Ag/AgCl).
| Parameter | Non-Brominated PPD | Brominated PPD | Mechanistic Rationale |
| Oxidation Potential ( | ~ 0.20 - 0.25 V | ~ 0.40 - 0.45 V | -I effect of Br withdraws electron density, increasing the energy required for oxidation. |
| Reduction Potential ( | ~ 0.10 - 0.15 V | ~ 0.25 - 0.30 V | Lowered LUMO level makes the oxidized state easier to reduce back to the amine. |
| HOMO Energy Level | ~ -5.20 eV | ~ -5.65 eV | Halogenation stabilizes the ground state molecular orbitals. |
| LUMO Energy Level | ~ -1.80 eV | ~ -2.45 eV | Enhanced electron affinity due to the electron-withdrawing substituent. |
| Electrochemical Band Gap | ~ 3.40 eV | ~ 3.20 eV | Narrowing of the gap due to the disproportionate lowering of the LUMO relative to the HOMO. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running the non-brominated PPD as an internal standard alongside the brominated derivative, researchers can isolate the electronic effects of the halogen from environmental variables[1].
Protocol 1: Cyclic Voltammetry (CV) for Redox Characterization
Objective: Determine the
-
Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in 1:1 ethanol/water for 5 minutes to remove residual particulates.
-
Causality: A pristine surface prevents catalytic artifacts and ensures diffusion-controlled kinetics.
-
-
Electrolyte Preparation: Prepare a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0. Purge the solution with high-purity Nitrogen (
) or Argon for 15 minutes.-
Causality: Dissolved oxygen exhibits a strong reduction peak around -0.4 V, which can mask the redox features of the PPDs or react with radical intermediates.
-
-
Analyte Addition: Add the PPD or Brominated-PPD to achieve a final concentration of 1.0 mM.
-
Electrochemical Cell Setup: Use a three-electrode configuration: GCE (Working), Platinum wire (Counter), and Ag/AgCl (Reference).
-
Measurement: Sweep the potential from -0.2 V to +0.8 V at varying scan rates (10, 20, 50, 100, 200 mV/s).
-
Validation Check: Plot peak current (
) versus the square root of the scan rate ( ). A linear relationship confirms a diffusion-controlled process, validating the cleanliness of the electrode and the stability of the analyte in solution.
Protocol 2: Differential Pulse Voltammetry (DPV) for High-Sensitivity Detection
Objective: Resolve closely overlapping oxidation peaks and achieve lower limits of detection.
-
Setup: Utilize the same cell configuration and degassed electrolyte as Protocol 1.
-
Parameters: Set pulse amplitude to 50 mV, pulse width to 0.05 s, and step potential to 4 mV.
-
Execution: Scan from 0.0 V to +0.6 V.
-
Analysis: The peak maximum directly correlates to the
. The brominated derivative will show a distinct anodic shift compared to the non-brominated standard.
Mechanistic & Workflow Visualizations
Fig 1. Two-electron, two-proton electrochemical oxidation pathway of p-phenylenediamine.
Fig 2. Self-validating experimental workflow for electrochemical comparison of PPDs.
References
-
Title: One-electron reduction of N-chlorinated and N-brominated species is a source of radicals and bromine atom formation Source: PubMed / NIH URL: [Link]
-
Title: p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium Source: UCO.es URL: [Link]
Sources
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-bromo-N1,N1-diethylbenzene-1,4-diamine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-bromo-N1,N1-diethylbenzene-1,4-diamine (CAS No. 105294-26-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Aromatic amines, as a class of compounds, are widely utilized in various industrial applications, including pharmaceutical synthesis.[1][2][3] However, it is crucial to recognize that some aromatic amines can pose health and safety risks, and their disposal must be handled with the utmost care to prevent environmental contamination.[1][2][3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[5] | To protect against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[5] | To prevent skin contact. Proper glove removal technique is critical to avoid cross-contamination.[5] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator may be necessary.[5][8] | To prevent inhalation of vapors or mists. |
Waste Segregation and Containerization: A Foundational Step
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions.[10]
Core Principles:
-
Do Not Mix: Avoid mixing 2-bromo-N1,N1-diethylbenzene-1,4-diamine with other waste streams, particularly strong oxidizing agents.[6]
-
Dedicated Containers: Use a designated, properly labeled, and chemically compatible container for the collection of this specific waste.[9][10][11] The container should be kept tightly closed when not in use.[5][6][8][9][12]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "2-bromo-N1,N1-diethylbenzene-1,4-diamine", the hazard characteristics (e.g., "Toxic," "Irritant"), and the accumulation start date.[10]
Experimental Workflow: Waste Collection Protocol
Caption: Waste Collection and Containerization Workflow.
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined spill response plan is essential.
Immediate Actions for a Spill:
-
Evacuate and Alert: Evacuate personnel from the immediate spill area and alert others in the vicinity.[5]
-
Don PPE: Put on the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a commercial absorbent pad.[5][13] Do not use combustible materials like paper towels to absorb flammable substances.
-
Cleanup: Carefully collect the absorbed material and contaminated debris using non-sparking tools.[8][12] Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[5][6]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[5][6]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[6][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6]
-
If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water and consult a physician.[5][6]
Disposal Pathway: Adherence to Regulatory Frameworks
The disposal of 2-bromo-N1,N1-diethylbenzene-1,4-diamine must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14]
Disposal Decision Tree
Caption: Decision-Making Process for Final Waste Disposal.
Key Steps for Final Disposal:
-
Generator Status: Your institution will be classified as a hazardous waste generator based on the quantity of waste produced.[15][16] This status determines the specific regulatory requirements for storage time and documentation.[15]
-
Licensed Disposal Vendor: The disposal of hazardous chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[15]
-
Waste Manifest: A hazardous waste manifest, a "cradle-to-grave" tracking document, must be completed to ensure the waste is properly transported and disposed of.
-
Storage Pending Disposal: While awaiting pickup, store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[17] This area should have secondary containment to prevent the release of hazardous materials in case of a leak.[9]
Waste Minimization and Best Practices
A proactive approach to waste management not only enhances safety but also reduces environmental impact and disposal costs.
Strategies for Waste Reduction:
-
Prudent Purchasing: Order only the quantity of chemicals needed for your experiments to avoid surplus.[9][11][13]
-
Scale Reduction: Where possible, adapt experimental protocols to a smaller scale to minimize the volume of waste generated.[11][13]
-
Inventory Management: Maintain an accurate inventory of all chemicals to prevent the purchase of duplicates.[9][11][13]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.
References
- Properly Managing Chemical Waste in Laboratories. Vertex AI Search.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Laboratory chemical waste. Water Corporation.
- Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Aromatic Amines. De Monchy.
- Disposal of Chemical Waste. Safety Office.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regulations. Unknown Source.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Unknown Source.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc..
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- Learn the Basics of Hazardous Waste. US EPA.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Airgas.
- Safety Data Sheet: diethylmethylbenzenediamine. Chemos GmbH&Co.KG.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
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Personal protective equipment for handling 2-bromo-N1,N1-diethylbenzene-1,4-diamine
Technical Handling Guide: 2-Bromo-N1,N1-diethylbenzene-1,4-diamine
Executive Summary & Chemical Intelligence
Handling 2-bromo-N1,N1-diethylbenzene-1,4-diamine (CAS: 105294-26-6) requires a protocol that transcends standard "irritant" warnings. While Safety Data Sheets (SDS) typically classify this compound under GHS categories for skin/eye irritation (H315, H319) and respiratory irritation (H335), the structural presence of the p-phenylenediamine core combined with a halogen (bromine) substituent necessitates a higher tier of containment.
The Scientist’s Perspective: The p-phenylenediamine motif is a known structural alert for skin sensitization (allergic contact dermatitis) and potential methemoglobinemia upon systemic absorption. The bromine atom increases lipophilicity compared to the parent diamine, potentially enhancing dermal absorption rates. Furthermore, phenylenediamines are notoriously unstable, susceptible to rapid oxidation which generates quinone-imine intermediates—species often more toxic than the parent compound.
Operational Mandate: Treat this substance as a sensitizer and a labile, light-sensitive reagent .
The PPE Matrix: A Layered Defense System
Standard lab PPE is insufficient for aromatic amines of this nature. The following matrix defines the required protective envelope based on task intensity.
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Primary) | Gloves (Inner) | Nitrile (0.11 mm) | Acts as a dexterity layer. Note: Aromatic amines can permeate thin nitrile in <15 mins. |
| Dermal (Secondary) | Gloves (Outer) | Nitrile (0.2 mm) or Laminate | Double-gloving is mandatory. For prolonged handling (>30 mins) or spill cleanup, Silver Shield/4H® laminate gloves are required to prevent breakthrough. |
| Ocular | Eye Wear | Chemical Splash Goggles | Safety glasses with side shields are inadequate due to the risk of fine dust or splash migration. |
| Respiratory | Engineering | Fume Hood (Class II) | All open handling must occur here. The vapor pressure is low, but aerosolized particulates are highly bioactive. |
| Body | Clothing | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Disposable Tyvek sleeves prevent cuff contamination, a common exposure route for wrist dermatitis. |
Operational Workflow: The "Safe-Path" Protocol
This protocol minimizes exposure and reagent degradation.
Phase A: Receipt & Storage (Critical for Stability)
-
Inspection: Upon receipt, inspect the septum/cap for integrity. If the compound has darkened significantly (brown/black), oxidation has occurred, compromising purity and safety.
-
Environment: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Light Discipline: Ensure the container is amber glass or wrapped in foil. Photolysis can cleave the C-Br bond or oxidize the amine.
Phase B: Weighing & Transfer
-
The "Static" Trap: Phenylenediamine solids are often electrostatic. Use an anti-static gun if available, or wipe the spatula with an ethanol-dampened tissue (allow to dry) to discharge static before weighing.
-
Containment: Weigh inside the fume hood. If using a balance outside the hood is unavoidable, transfer the solid into a tared, sealable secondary container inside the hood before moving to the balance.
Phase C: Reaction & Quenching
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible during workup, as they can co-concentrate the amine on gloves.
-
Acidic Quench: When quenching reactions, use a dilute acidic wash (e.g., 1M HCl). This protonates the amine functionalities, converting the lipophilic free base into a water-soluble, non-volatile salt, significantly reducing vapor pressure and dermal absorption risk.
Waste Management & Disposal Logic
Disposal of halogenated aromatic amines is strictly regulated.
The Chemical Logic of Disposal: Do not mix with general organic waste if your facility separates halogenated vs. non-halogenated streams. The bromine atom classifies this as Halogenated Organic Waste .
Disposal Workflow:
-
Segregation: Collect in a dedicated carboy labeled "Halogenated Organic Amines."
-
pH Adjustment: If the waste is aqueous, adjust pH < 3 to keep the amine protonated (salt form) and non-volatile.
-
Destruction: The ultimate disposal method is High-Temperature Incineration with flue gas scrubbing (to capture HBr).
-
Prohibition: NEVER pour down the drain. Phenylenediamines are highly toxic to aquatic life (H410) and can disrupt municipal water treatment biofilms.
Visualizing the Safety Architecture
The following diagram illustrates the critical control points (CCPs) for handling this compound.
Figure 1: Critical Control Point workflow for handling labile aromatic amines.
Emergency Response Specifics
In the event of exposure, speed is critical to prevent sensitization.
-
Skin Contact:
-
Drench: Immediately wash with soap and copious water for 15 minutes.
-
Do Not Scrub: Scrubbing abrades the skin barrier, driving the amine deeper.
-
Solvent Warning: NEVER use alcohol or acetone to wash skin; this increases permeability.
-
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately, as amines can cause corneal clouding.
-
Spill Cleanup:
-
Don full PPE (including laminate gloves).
-
Cover spill with an absorbent pad (vermiculite or proprietary amine neutralizer).
-
Wipe surface with mild dilute acid (e.g., vinegar or 1% acetic acid) to protonate and solubilize residues, then clean with soap and water.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7120, N,N-Diethyl-p-phenylenediamine (Analogous Hazard Data).[1] Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: p-Phenylenediamine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
